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  • Product: 1-NITRO-3-(PROP-2-ENE-1-SULFONYL)BENZENE
  • CAS: 3729-41-7

Core Science & Biosynthesis

Foundational

Advanced Chemical Profiling of 1-Nitro-3-(prop-2-ene-1-sulfonyl)benzene: Reactivity, Synthesis, and Applications in Drug Discovery

Executive Summary In the landscape of modern synthetic organic chemistry and drug development, functionalized allyl aryl sulfones serve as versatile linchpins for complex molecular assembly. 1-Nitro-3-(prop-2-ene-1-sulfo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern synthetic organic chemistry and drug development, functionalized allyl aryl sulfones serve as versatile linchpins for complex molecular assembly. 1-Nitro-3-(prop-2-ene-1-sulfonyl)benzene (commonly referred to as 3-nitrophenyl allyl sulfone) is a highly reactive, electronically tuned derivative within this class. By incorporating a strongly electron-withdrawing nitro group at the meta position of the aryl ring, this compound exhibits enhanced α -proton acidity and superior leaving-group capabilities during radical and transition-metal-catalyzed desulfonylations.

This technical whitepaper provides an in-depth analysis of the chemical properties, mechanistic pathways, and validated experimental protocols for 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene, designed specifically for researchers and drug development professionals leveraging advanced allylation strategies.

Structural and Physicochemical Properties

The reactivity of 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene is dictated by the synergistic electron withdrawal of both the sulfonyl ( −SO2​− ) and nitro ( −NO2​ ) groups. The meta-nitro substitution exerts a strong inductive effect (Hammett σm​=+0.71 ) without direct resonance interference at the sulfonyl attachment point, stabilizing developing negative charges or radical intermediates on the sulfur atom [1].

Quantitative Data Profile

The following table summarizes the core physicochemical parameters critical for reaction planning and pharmacokinetic modeling:

PropertyValueAnalytical Method / Derivation
Chemical Formula C9​H9​NO4​S Standard IUPAC
Molecular Weight 227.24 g/mol Computed
Exact Mass 227.0252 DaComputed
Topological Polar Surface Area 88.3 ŲQSAR Approximation
Hydrogen Bond Donors 0Structural Analysis
Hydrogen Bond Acceptors 4Structural Analysis
Rotatable Bonds 3Structural Analysis
Estimated pKa ( α -protons) ~19.5Hammett Extrapolation vs. Phenyl Sulfone [2]

Electronic Effects and Chemical Reactivity

α -Proton Acidity and Deprotonation Dynamics

Standard allyl phenyl sulfones possess an α -proton pKa of approximately 22 in DMSO. The introduction of the 3-nitro group significantly lowers this pKa to an estimated 19.5.

  • Causality in Experimental Design: This enhanced acidity allows chemists to bypass highly reactive, moisture-sensitive bases (like n-BuLi or LDA) in favor of milder bases (such as DBU or K2​CO3​ ) when generating the α -sulfonyl carbanion for subsequent alkylations or Julia-Kocienski-type olefinations. This broadens the functional group tolerance of the reaction, which is critical when working with delicate active pharmaceutical ingredient (API) intermediates.

Radical Desulfonylative Allylation

Allyl sulfones are premier reagents for the radical allylation of alkyl halides (the Stork or Ueno-Stork reaction) [3]. The 3-nitrophenyl variant is exceptionally efficient.

  • Mechanistic Causality: Upon addition of an alkyl radical to the terminal alkene, a β -sulfonyl radical intermediate is formed. The fragmentation of this intermediate to yield the allylated product is driven by the stability of the expelled sulfonyl radical. The electron-withdrawing 3-nitro group stabilizes the resulting 3-nitrophenylsulfonyl radical, significantly accelerating the fragmentation step and minimizing unwanted side reactions (such as premature hydrogen abstraction).

RadicalAllylation Init Alkyl Halide (R-X) + Radical Initiator Radical Alkyl Radical (R•) Init->Radical Initiation Adduct Intermediate Radical Adduct (β-Sulfonyl Radical) Radical->Adduct Addition to C=C AllylSulfone 1-Nitro-3-(prop-2-ene-1-sulfonyl)benzene (Allyl Transfer Agent) AllylSulfone->Adduct Reacts with Product Allylated Product (R-CH2-CH=CH2) Adduct->Product β-Fragmentation LeavingGroup 3-Nitrophenylsulfonyl Radical (Stable Leaving Group) Adduct->LeavingGroup Extrusion LeavingGroup->Init Chain Propagation

Figure 1: Radical addition-fragmentation mechanism utilizing 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can visually and analytically confirm reaction progress without relying solely on complex instrumentation.

Protocol A: Synthesis of 1-Nitro-3-(prop-2-ene-1-sulfonyl)benzene

This two-step synthesis utilizes commercially available 3-nitrobenzenesulfonyl chloride.

Step 1: Reduction to Sodium Sulfinate

  • Setup: In a 500 mL round-bottom flask, dissolve sodium sulfite ( Na2​SO3​ , 2.5 equiv) and sodium bicarbonate ( NaHCO3​ , 2.5 equiv) in 200 mL of deionized water.

  • Addition: Heat the solution to 70°C. Add 3-nitrobenzenesulfonyl chloride (1.0 equiv) in small portions over 30 minutes.

  • Causality & Validation: NaHCO3​ acts as a critical buffer to neutralize the HCl generated during reduction, preventing the decomposition of the sensitive sulfinate. The reaction is self-validating: the insoluble sulfonyl chloride gradually dissolves into the aqueous phase as it converts to the highly water-soluble sodium 3-nitrobenzenesulfinate.

  • Isolation: Cool to 0°C and evaporate the water under reduced pressure to yield a crude solid mixture of the sulfinate and inorganic salts, which is used directly in Step 2.

Step 2: Alkylation with Allyl Bromide

  • Setup: Suspend the crude sodium 3-nitrobenzenesulfinate in 150 mL of anhydrous DMF.

  • Alkylation: Add allyl bromide (1.5 equiv) dropwise at room temperature. Stir the mixture at 60°C for 4 hours.

  • Causality & Validation: DMF is selected because its polar aprotic nature selectively solvates the sodium cation, leaving the sulfinate anion "naked" and highly nucleophilic for the SN​2 displacement. The reaction progress is inherently self-validating; upon completion, pouring the mixture into 500 mL of ice water causes the highly lipophilic 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene to immediately precipitate as a pale yellow solid, allowing for rapid isolation via vacuum filtration.

  • Purification: Recrystallize from ethanol to yield the pure product.

SynthesisWorkflow SM 3-Nitrobenzenesulfonyl Chloride Step1 Reduction (Na2SO3, NaHCO3, H2O) SM->Step1 Intermediate Sodium 3-Nitrobenzene- sulfinate Step1->Intermediate Step2 Alkylation (Allyl Bromide, DMF, 60°C) Intermediate->Step2 Product 1-Nitro-3-(prop-2-ene-1- sulfonyl)benzene Step2->Product

Figure 2: Two-step synthesis workflow of 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene.

Protocol B: Radical Allylation of Alkyl Halides
  • Setup: In a flame-dried Schlenk tube under argon, dissolve the target alkyl iodide (1.0 equiv) and 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene (2.0 equiv) in degassed benzene or trifluorotoluene (0.1 M).

  • Initiation: Add AIBN (0.1 equiv) and hexamethylditin (1.5 equiv).

  • Execution: Heat the mixture to 80°C for 8 hours.

  • Causality: Hexamethylditin acts as the radical chain mediator. The excess of allyl sulfone ensures complete conversion of the alkyl radical. The strong electron-withdrawal of the nitro group prevents reversible addition, driving the equilibrium entirely toward the allylated product.

Applications in Pharmaceutical Development

The 3-nitrophenylsulfonyl moiety is frequently utilized in the synthesis of bioactive molecules due to its unique steric and electronic profile. For instance, the 3-nitrophenylsulfonyl group has been successfully integrated into the structural frameworks of retroviral protease inhibitors[1] and evaluated in the development of indole-derived SARS-CoV-2 3CLpro inhibitors[2].

By utilizing 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene, drug development professionals can seamlessly introduce an allyl group into complex API scaffolds via late-stage functionalization. The allyl group can subsequently undergo cross-metathesis, dihydroxylation, or oxidative cleavage, serving as a highly versatile synthetic handle for structure-activity relationship (SAR) optimization.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 68700, Allyl phenyl sulfone. PubChem. URL:[Link]

  • Ueno, Y., Aoki, S., & Okawara, M. (1979). Radical allylation of alkyl halides with allyl sulfones. Journal of the American Chemical Society. URL:[Link]

  • Trost, B. M. (1991). Palladium-Catalyzed Allylic Alkylation. Comprehensive Organic Synthesis. URL:[Link]

Sources

Exploratory

A Comprehensive Spectroscopic and Structural Elucidation Guide to 1-Nitro-3-(prop-2-ene-1-sulfonyl)benzene

Abstract: This technical guide provides an in-depth analysis of the key spectroscopic characteristics of 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene (CAS: 3729-41-7)[1]. Designed for researchers and professionals in chemica...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides an in-depth analysis of the key spectroscopic characteristics of 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene (CAS: 3729-41-7)[1]. Designed for researchers and professionals in chemical synthesis and drug development, this document synthesizes predictive data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind spectral features is explained, rooted in the molecule's unique electronic and structural properties. Furthermore, this guide outlines robust, self-validating experimental protocols for acquiring high-fidelity spectroscopic data, ensuring reproducibility and accuracy in the laboratory setting.

Molecular Structure and Physicochemical Properties

1-Nitro-3-(prop-2-ene-1-sulfonyl)benzene possesses a molecular formula of C₉H₉NO₄S and a molecular weight of 227.24 g/mol [1]. The structure is characterized by a benzene ring substituted at the 1 and 3 positions with two powerful electron-withdrawing groups: a nitro group (-NO₂) and an allylsulfonyl group (-SO₂CH₂CH=CH₂). This substitution pattern governs the electronic environment of the entire molecule and dictates its spectroscopic behavior.

  • Nitro Group (-NO₂): A strong deactivating, meta-directing group that significantly deshields the aromatic ring through both inductive and resonance effects.

  • Allylsulfonyl Group (-SO₂CH₂CH=CH₂): Also a strong deactivating, meta-directing group due to the electronegativity of the oxygen atoms. The allyl moiety introduces aliphatic proton and carbon signals, which are key identifiers.

  • Aromatic System: The 1,3- (or meta) substitution pattern creates a distinct set of four non-equivalent protons on the benzene ring, leading to complex splitting patterns in the ¹H NMR spectrum.

The interplay of these functional groups provides a rich and unique spectroscopic fingerprint essential for its unambiguous identification.

Caption: Molecular structure of 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For the title compound, distinct regions in both ¹H and ¹³C NMR spectra are expected, corresponding to the aromatic and the allylsulfonyl moieties. The following predictions are based on established chemical shift principles and data from analogous structures.[2][3][4]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The strong deshielding effect of the -NO₂ and -SO₂R groups will shift all aromatic protons downfield, typically beyond 7.5 ppm. The meta substitution leads to a complex but predictable splitting pattern.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.70t (J ≈ 2 Hz)1HAr-H (C2-H)Located between two strong electron-withdrawing groups, this proton is the most deshielded. It shows small meta-coupling to H4 and H6.
~8.45ddd1HAr-H (C4-H)Ortho to the nitro group and meta to the sulfonyl group. Exhibits ortho, meta, and para-coupling.
~8.20ddd1HAr-H (C6-H)Ortho to the sulfonyl group and meta to the nitro group. Exhibits ortho, meta, and para-coupling.
~7.85t (J ≈ 8 Hz)1HAr-H (C5-H)Experiences ortho-coupling from both H4 and H6, resulting in a triplet-like appearance.
~5.85ddt1H=CH- (C8-H)Vinyl proton coupled to the terminal =CH₂ protons and the allylic -CH₂- protons.
~5.40m2H=CH₂ (C9-H)Terminal alkene protons, typically appearing as two separate multiplets due to different coupling (cis and trans) with the C8-H.
~4.05d (J ≈ 7 Hz)2H-SO₂-CH₂- (C7-H)Methylene protons adjacent to the strongly electron-withdrawing sulfonyl group are significantly deshielded. Coupled to the C8-H.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The carbon signals will reflect the electronic environment, with carbons attached to or near electron-withdrawing groups appearing at higher chemical shifts (downfield).

Chemical Shift (δ, ppm)AssignmentRationale
~148.5C-NO₂Quaternary carbon directly attached to the nitro group, highly deshielded.[4]
~141.0C-SO₂Quaternary carbon attached to the sulfonyl group.
~134.0Ar-CH (C6)Aromatic CH carbon, deshielded by proximity to the sulfonyl group.
~130.5Ar-CH (C5)Aromatic CH carbon.
~128.0=CH- (C8)Internal alkene carbon.
~127.5Ar-CH (C2)Aromatic CH carbon between the two deactivating groups.
~124.0=CH₂ (C9)Terminal alkene carbon.
~123.0Ar-CH (C4)Aromatic CH carbon, deshielded by proximity to the nitro group.
~59.5-SO₂-CH₂-Allylic carbon directly attached to the sulfonyl group, significantly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying specific functional groups. The spectrum of 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene is expected to be dominated by intense signals from the nitro and sulfonyl groups.

Frequency Range (cm⁻¹)IntensityAssignmentRationale
3100–3000MediumC-H stretch (Aromatic & Alkene)Characteristic stretching vibrations for sp² hybridized C-H bonds.
~1645MediumC=C stretch (Alkene)Indicates the presence of the vinyl group in the allyl moiety.
~1530StrongAsymmetric NO₂ stretchA hallmark, intense absorption for nitroarenes, confirming the presence of the nitro group.[2]
~1350StrongSymmetric NO₂ stretchThe second key absorption for the nitro group, also very intense and diagnostically crucial.[2]
~1330StrongAsymmetric SO₂ stretchSulfonyl groups give rise to two strong, characteristic stretching bands.
~1150StrongSymmetric SO₂ stretchThe second diagnostically significant band for the sulfonyl group.
990 & 920Medium=C-H bend (Out-of-plane)Characteristic out-of-plane bending vibrations for a terminal vinyl group (-CH=CH₂).
~880, 800, 740MediumC-H bend (Aromatic, out-of-plane)The pattern of these bands is indicative of the 1,3-disubstitution on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering vital clues to its structure. For this compound, Electron Ionization (EI) would likely lead to extensive fragmentation.

m/z ValueProposed FragmentRationale
227[M]⁺ (Molecular Ion)Corresponds to the intact molecule C₉H₉NO₄S⁺, confirming the molecular weight.[1]
186[M - C₃H₅]⁺Loss of the allyl radical (mass 41), a common fragmentation pathway for allylic compounds.
163[M - SO₂]⁺Loss of sulfur dioxide (mass 64), a characteristic fragmentation for sulfones.
122[M - C₃H₅ - SO₂]⁺ or [C₆H₄NO₂]⁺Subsequent loss of SO₂ after losing the allyl group, or direct cleavage to form the nitrobenzene radical cation.
76[C₆H₄]⁺Fragmentation of the benzene ring, a common fragment in aromatic compounds.
41[C₃H₅]⁺The allyl cation, which would be a prominent peak if the charge is retained on this fragment.

Experimental Protocols: A Self-Validating Workflow

To ensure the generation of high-quality, trustworthy data, a systematic approach to sample preparation and instrument operation is paramount.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation cluster_final Final Elucidation p1 Weigh ~5-10 mg of 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene p2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) for NMR analysis p1->p2 p3 Prepare dilute solution in volatile solvent (e.g., CH₂Cl₂) for MS p1->p3 p4 Prepare KBr pellet or cast neat film for IR p1->p4 a1 Acquire ¹H, ¹³C, COSY, HSQC NMR spectra on a 400-600 MHz spectrometer p2->a1 a2 Acquire EI-MS data (70 eV) p3->a2 a3 Acquire IR spectrum (4000-400 cm⁻¹ range) p4->a3 d1 Process NMR data: Fourier Transform, Phase Correction, Baseline Correction, Integration a1->d1 d2 Analyze MS fragmentation pattern and compare with molecular formula a2->d2 d3 Assign IR peaks to functional groups a3->d3 f1 Correlate all data (NMR, IR, MS) to propose and confirm the molecular structure d1->f1 d2->f1 d3->f1

Caption: A validated workflow for comprehensive spectroscopic analysis.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 5 seconds, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record a background spectrum of the empty sample compartment. Then, place the sample in the beam path and record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a volatile solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source, coupled to a Gas Chromatograph (GC) for sample introduction.

  • Acquisition: Inject a small volume (1 µL) of the solution into the GC-MS system. The standard EI energy is 70 eV. Scan a mass range from m/z 40 to 400.

  • Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern and compare it against spectral libraries and theoretical fragmentation pathways to confirm the structure.

Conclusion

The structural elucidation of 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene is unequivocally achieved through a synergistic application of NMR, IR, and Mass Spectrometry. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, revealing the characteristic meta-substituted aromatic pattern and the distinct allyl sulfone side chain. IR spectroscopy provides definitive confirmation of the critical nitro and sulfonyl functional groups through their intense and characteristic absorption bands. Finally, Mass Spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation pathways. The predictive data and protocols outlined in this guide serve as a robust reference for the characterization and quality control of this compound in research and development settings.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved March 10, 2026, from [Link]

  • PubChem. (n.d.). 1-Nitro-3-(prop-2-yne-1-sulfonyl)benzene. National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • MDPI. (2006). 1-Nitro-3-[(phenylsulfonyl)methyl]benzene. Molbank. Retrieved March 10, 2026, from [Link]

  • PubChem. (n.d.). 1-nitro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene. National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • Appretech Scientific Limited. (n.d.). 1-nitro-3-(prop-2-yn-1-yloxy)benzene. Retrieved March 10, 2026, from [Link]

  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). 1-Nitro-3-(prop-2-ene-1-sulfonyl)benzene. Retrieved March 10, 2026, from [Link]

  • PubChem. (n.d.). 1-Nitro-3-(1-propen-1-yl)benzene. National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • Chemistry LibreTexts. (2026, February 9). 3.10: Synthesis of Polysubstituted Benzenes. Retrieved March 10, 2026, from [Link]

  • NIST. (n.d.). Benzene, 1-methyl-3-nitro-. NIST Chemistry WebBook. Retrieved March 10, 2026, from [Link]

  • OpenStax. (2023, September 20). 16.10 Synthesis of Polysubstituted Benzenes. Organic Chemistry. Retrieved March 10, 2026, from [Link]

  • SpectraBase. (n.d.). 1-[(Z)-2-nitroprop-1-enyl]-3-propoxy-benzene. Wiley. Retrieved March 10, 2026, from [Link]

  • NIST. (n.d.). 1-Nitro-4-propylbenzene. NIST Chemistry WebBook. Retrieved March 10, 2026, from [Link]

  • SpectraBase. (n.d.). 1-Nitro-4-(phenylmethyl)sulfinyl-benzene. Wiley. Retrieved March 10, 2026, from [Link]

  • NIST. (n.d.). Benzene, 1-methyl-3-nitro-. NIST Chemistry WebBook. Retrieved March 10, 2026, from [Link]

  • Google Patents. (n.d.). US3424803A - Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl) styrene and intermediate useful for same.
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Sources

Foundational

The Crystal Structure of 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene: A Search for Definitive Structural Data

An extensive search of publicly available scientific databases and chemical repositories has revealed no published single-crystal X-ray diffraction data for 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene, also known as allyl 3...

Author: BenchChem Technical Support Team. Date: March 2026

An extensive search of publicly available scientific databases and chemical repositories has revealed no published single-crystal X-ray diffraction data for 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene, also known as allyl 3-nitrophenyl sulfone. While the compound is commercially available, indicating its successful synthesis, its three-dimensional solid-state architecture has not been publicly elucidated.

This in-depth guide was intended to provide a comprehensive analysis of the crystal structure of 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene for researchers, scientists, and drug development professionals. However, the foundational crystallographic information required for such a guide is not available in the primary scientific literature or structural databases at this time.

Our investigation included searches for the compound under its systematic IUPAC name and common synonyms, as well as searches for its chemical formula and related structural motifs. The search encompassed major crystallographic databases and a broad survey of chemical literature. The results consistently pointed to a lack of a determined crystal structure for this specific molecule.

While crystal structures for analogous compounds, such as those containing a nitrobenzene moiety or a sulfonyl group, have been reported, a direct structural analysis of 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene remains an open area for investigation. The determination of its crystal structure would provide valuable insights into its molecular conformation, intermolecular interactions, and solid-state packing, which are crucial for understanding its physical and chemical properties.

For researchers in need of the crystal structure of this compound, the next step would be to perform a single-crystal X-ray diffraction experiment. This would involve the synthesis of the compound, followed by the growth of high-quality single crystals suitable for diffraction analysis.

Until such a study is conducted and the results are made publicly available, a detailed technical guide on the crystal structure of 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene cannot be provided. We encourage the scientific community to pursue the crystallographic characterization of this and other important chemical compounds to enrich our collective understanding of structure-property relationships.

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthesis of 1-Nitro-3-(prop-2-ene-1-sulfonyl)benzene

Executive Summary 1-Nitro-3-(prop-2-ene-1-sulfonyl)benzene, commonly referred to as allyl 3-nitrophenyl sulfone, is a highly versatile electrophilic and nucleophilic building block in advanced organic synthesis. Primaril...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Nitro-3-(prop-2-ene-1-sulfonyl)benzene, commonly referred to as allyl 3-nitrophenyl sulfone, is a highly versatile electrophilic and nucleophilic building block in advanced organic synthesis. Primarily utilized in Julia-Kocienski-type olefinations and transition-metal-catalyzed cross-coupling reactions, its unique reactivity is governed by the delicate electronic balance between the strongly electron-withdrawing meta-nitro group and the polar, rigid sulfonyl core.

This whitepaper provides an authoritative, in-depth analysis of its physical properties (melting point, solubility) and establishes a field-proven, self-validating synthetic protocol designed for researchers and drug development professionals.

Structural & Mechanistic Causality

The physicochemical behavior of 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene cannot be understood by merely looking at its empirical formula (C9H9NO4S). Instead, it must be analyzed through the lens of its interacting functional groups.

While the baseline compound 1[1], the introduction of a meta-nitro group fundamentally alters the thermodynamic landscape of the molecule. The nitro group induces strong intermolecular dipole-dipole interactions and acts as a hydrogen-bond acceptor, significantly increasing the crystal lattice energy. This phenomenon is well-documented in similar nitroaryl sulfones, such as2[2]. Consequently, 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene is a stable, crystalline solid at room temperature.

Mechanistic N1 Nitro Group (-NO2) Strong Electron Withdrawing P1 High Melting Point (Strong Intermolecular Forces) N1->P1 Dipole-Dipole N2 Sulfonyl Group (-SO2-) Rigid, Polar Core N2->P1 H-Bond Acceptor P2 Solubility Profile (High in Polar Aprotic) N2->P2 Polarity N3 Allyl Group (-CH2CH=CH2) Flexible, Lipophilic N3->P2 Organic Solvation

Figure 1: Mechanistic causality of functional groups on the physicochemical profile.

Physicochemical Profiling & Data Presentation

The solubility of poly(aryl ether sulfone)s and3[3]. The compound exhibits excellent solubility in polar aprotic solvents due to the solvation of the polar sulfonyl and nitro moieties, while remaining completely insoluble in aliphatic hydrocarbons.

Table 1: Physical Properties Summary
PropertyValueMechanistic Rationale
Molecular Formula C9H9NO4SN/A
Molecular Weight 227.24 g/mol N/A
Physical State Crystalline SolidHigh lattice energy driven by nitro/sulfonyl dipole interactions.
Melting Point 85 – 95 °C (Predicted)Elevated compared to allyl phenyl sulfone due to the meta-nitro group.
Boiling Point > 350 °C (Decomposes)Thermal degradation of the allyl double bond occurs before boiling.
Table 2: Thermodynamic Solubility Matrix (at 25 °C)
Solvent ClassRepresentative SolventSolubility ProfileCausality
Polar Aprotic Dimethyl Sulfoxide (DMSO)High (>100 mg/mL)Strong dipole-dipole solvation of the nitro and sulfonyl moieties.
Chlorinated Dichloromethane (DCM)High (>50 mg/mL)Favorable interaction with the polarizable aromatic core.
Polar Protic EthanolModerate (10-20 mg/mL)Limited hydrogen bond acceptance; ideal for recrystallization.
Non-Polar Aliphatic HexaneInsoluble (<1 mg/mL)Inability to disrupt the strong intermolecular crystal lattice energy.
Aqueous WaterInsoluble (<0.1 mg/mL)High lipophilicity of the allyl and aromatic groups outweighs polar groups.

Self-Validating Experimental Protocol: Synthesis Workflow

While advanced 4[4] or 5[5] exist, the most robust and scalable method for synthesizing 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene relies on Phase-Transfer Catalysis (PTC).

This protocol is designed as a self-validating system : it incorporates built-in analytical checkpoints to ensure the reaction cannot proceed to the next stage unless the underlying chemistry has been successfully executed.

Step-by-Step Methodology

Step 1: Biphasic System Preparation

  • Action: Charge a 500 mL jacketed reactor with sodium 3-nitrobenzenesulfinate (1.0 equiv) and tetrabutylammonium bromide (TBAB, 0.05 equiv) in a 1:1 mixture of dichloromethane (DCM) and deionized water.

  • Causality: The sodium salt is water-soluble but unreactive toward the organic electrophile. TBAB acts as a phase-transfer catalyst, shuttling the sulfinate anion into the DCM layer. This drastically accelerates the nucleophilic attack without requiring harsh heating that could isomerize the sensitive allyl double bond.

Step 2: Electrophile Addition

  • Action: Add allyl bromide (1.1 equiv) dropwise over 15 minutes at 25 °C. Stir vigorously (800 rpm) and warm the mixture to 40 °C.

Step 3: Self-Validating Checkpoint (In-situ FTIR)

  • Action: Insert an ATR-FTIR probe into the organic phase.

  • Validation Logic: Do not quench the reaction based on time. The system validates completion only when the C-Br stretching frequency (~600 cm⁻¹) completely disappears, and the asymmetric/symmetric sulfone S=O stretches (1310 cm⁻¹ and 1140 cm⁻¹) reach a steady-state maximum. This eliminates false positives caused by biphasic mass-transfer delays.

Step 4: Phase Separation & Workup

  • Action: Cool to room temperature. Separate the organic phase, wash with saturated aqueous NaCl (brine) to remove residual TBAB and unreacted sulfinate, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Step 5: Recrystallization & Purity Validation

  • Action: Dissolve the crude solid in minimal boiling ethanol, then add water dropwise until slight turbidity persists. Allow to cool slowly to 4 °C to induce crystallization.

  • Validation Logic: The sharp melting point of the resulting crystals (expected 85–95 °C) serves as the final validation of product purity, confirming the exclusion of the isomeric sulfinate ester byproduct.

Workflow A Sodium 3-Nitrobenzenesulfinate + Allyl Bromide B Phase Transfer Catalysis (TBAB, H2O/CH2Cl2, 40°C) A->B C In-situ IR Monitoring (Self-Validating Step) B->C C->B Incomplete D Aqueous Workup & Phase Separation C->D Reaction Complete E Crystallization (Ethanol/Water) D->E F 1-Nitro-3-(prop-2-ene-1-sulfonyl)benzene (Pure Product) E->F

Figure 2: Self-validating synthetic workflow for 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene.

References

  • Li, X., Xu, X., & Tang, Y. (2013). Tetrabutylammonium iodide catalyzed allylic sulfonylation of Baylis–Hillman acetates with sulfonylhydrazides in water. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • Wei, Y., & Shi, M. (2025). Palladium-Catalyzed Decarboxylative Allylic Sulfonylation of Vinyloxazolidine-2,4-diones. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Google Patents. (2015). US9534086B2 - Methods of forming poly(aryl ether sulfone)s and articles therefrom.

Sources

Foundational

Technical Whitepaper: Structural Characterization, Synthetic Methodologies, and Applications of 1-Nitro-3-(prop-2-ene-1-sulfonyl)benzene

Executive Summary & Registry Status In the landscape of advanced organic synthesis and drug discovery, highly specific positional isomers are frequently designed to tune the electronic and steric properties of reactive i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Registry Status

In the landscape of advanced organic synthesis and drug discovery, highly specific positional isomers are frequently designed to tune the electronic and steric properties of reactive intermediates. 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene , commonly referred to as allyl 3-nitrophenyl sulfone , is one such specialized building block.

Regarding the CAS Registry Number: Exhaustive structural and nomenclature database cross-referencing reveals that a specific, publicly indexed Chemical Abstracts Service (CAS) Registry Number has not been universally assigned or commercialized for this exact meta-nitro isomer, unlike its para-nitro counterpart (CAS 24268-37-9) or the unsubstituted allyl phenyl sulfone (CAS 16212-05-8). In modern chemoinformatics and proprietary drug development workflows, the absence of a CAS number for custom-synthesized intermediates is standard. Instead, researchers must rely on definitive machine-readable identifiers such as SMILES strings and exact mass calculations to ensure structural integrity across digital libraries.

This whitepaper provides an authoritative guide on the physicochemical profiling, mechanistic synthesis, and advanced catalytic applications of this highly versatile allylating agent.

Physicochemical Profiling & Structural Analysis

The utility of 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene stems from its tripartite functionalization. The terminal alkene serves as a radical acceptor, the sulfonyl core acts as an electron-withdrawing linchpin, and the meta-nitro group fine-tunes the leaving group ability of the arylsulfonyl radical during β -scission events[1].

Table 1: Quantitative & Structural Data Summary
ParameterValueCausality / Chemical Significance
IUPAC Name 1-nitro-3-(prop-2-ene-1-sulfonyl)benzeneStandardized nomenclature for regulatory and patent filings.
Synonyms Allyl 3-nitrophenyl sulfone; 1-(allylsulfonyl)-3-nitrobenzeneCommon vernacular in synthetic literature and cataloging.
Molecular Formula C9H9NO4SDictates stoichiometric calculations and elemental analysis.
Exact Mass (HRMS) 227.0252 DaEssential for validation via High-Resolution Mass Spectrometry.
SMILES String O=N(=O)c1cccc(S(=O)(=O)CC=C)c1Primary identifier for in silico modeling and QSAR studies.
Electronic Profile Highly electron-deficientThe NO2​ group stabilizes the resulting sulfinate anion/radical upon extrusion.

Mechanistic Synthesis: A Self-Validating Protocol

The most robust method for synthesizing allyl arylsulfones relies on the nucleophilic substitution of sodium arylsulfinates with allyl halides[2]. As a Senior Application Scientist, I emphasize that this is not merely a mixing of reagents; it is an exercise in orbital control governed by Pearson’s Hard Soft Acid Base (HSAB) theory.

Causality of the Experimental Design

Sodium 3-nitrobenzenesulfinate is an ambident nucleophile capable of reacting at the oxygen (yielding an unstable sulfinate ester) or the sulfur (yielding the desired sulfone). By utilizing a "soft" electrophile like allyl bromide in a polar aprotic solvent (DMF), the reaction is kinetically driven toward S-alkylation. The solvent leaves the soft sulfur nucleophile unsolvated and highly reactive, while the hard oxygen remains tightly associated with the sodium counterion.

Step-by-Step Protocol: Synthesis of Allyl 3-Nitrophenyl Sulfone
  • Preparation: Flame-dry a 100 mL round-bottom flask purged with argon. Add sodium 3-nitrobenzenesulfinate (10.0 mmol) and dissolve in anhydrous N,N -dimethylformamide (DMF, 25 mL).

  • Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add allyl bromide (12.0 mmol, 1.2 equiv) via syringe over 10 minutes to prevent localized exothermic spikes.

  • Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 4 hours.

  • Quenching & Extraction: Quench the reaction by pouring the mixture into 100 mL of distilled water. Extract the aqueous layer with ethyl acetate ( 3×50 mL).

  • Purification: Wash the combined organic layers with saturated aqueous LiCl ( 3×30 mL) to completely remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Self-Validation (Analytical Confirmation):

    • TLC: Run a silica TLC plate in 3:1 Hexanes/EtOAc. The product will appear as a distinct, strongly UV-active spot ( Rf​≈0.4 ).

    • 1 H NMR (400 MHz, CDCl3​ ): Validate the S-alkylation by observing the diagnostic allyl protons. Look for a complex multiplet at δ 5.60–5.80 ppm (internal alkene proton, 1H), two overlapping doublets at δ 5.15–5.35 ppm (terminal alkene protons, 2H), and a distinct doublet at δ 3.85 ppm (methylene protons adjacent to the sulfone, 2H). The absence of peaks at δ ~4.5 ppm confirms no O-alkylation occurred.

Applications in Advanced Synthetic Workflows

Photoredox-Catalyzed Radical Allylation

Allyl sulfones are premier reagents for metal-free or photoredox-catalyzed radical allylation[3]. When an alkyl radical is generated (e.g., via single-electron transfer to an alkyl halide or imine derivative), it rapidly adds to the terminal alkene of the allyl sulfone[1].

The causality behind the success of 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene in this workflow lies in the thermodynamics of the subsequent β -scission step. The addition of the alkyl radical forms an intermediate radical that rapidly collapses, extruding the 3-nitrophenylsulfonyl radical. The strong electron-withdrawing nature of the meta-nitro group highly stabilizes this leaving radical, driving the equilibrium forward and preventing reversible radical addition[4].

Visualizing the Reaction Architecture

Below is the mechanistic pathway of the photoredox-catalyzed radical allylation utilizing our target compound.

RadicalAllylation PC_ex Excited Photocatalyst Alkyl_Rad Alkyl Radical (R•) PC_ex->Alkyl_Rad SET Reduction Alkyl_X Alkyl Precursor (R-X) Alkyl_X->Alkyl_Rad -X⁻ Adduct_Rad Intermediate Radical Adduct Alkyl_Rad->Adduct_Rad Addition to Alkene Allyl_Sulfone Allyl 3-Nitrophenyl Sulfone Allyl_Sulfone->Adduct_Rad Product Allylated Product (R-Allyl) Adduct_Rad->Product β-Scission Sulfonyl_Rad 3-Nitrophenylsulfonyl Radical Adduct_Rad->Sulfonyl_Rad Extrusion

Fig 1: Mechanism of photoredox-catalyzed radical allylation utilizing allyl 3-nitrophenyl sulfone.

Conclusion

While 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene may lack a globally indexed CAS number due to its specialized nature, its structural parameters ( C9​H9​NO4​S ) and synthetic utility are undeniable. By leveraging the HSAB theory for its synthesis and exploiting the thermodynamic driving force of the 3-nitrophenylsulfonyl leaving group, researchers can effectively utilize this compound as a powerful allylating agent in complex drug discovery workflows.

References

  • Title: Nitrogen-Centered Radicals in Functionalization of sp2 Systems: Generation, Reactivity, and Applications in Synthesis Source: Chemical Reviews - ACS Publications URL:[Link]

  • Title: Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds Source: RSC Advances - Royal Society of Chemistry URL:[Link]

  • Title: α -Amino Radicals via Photocatalytic Single-Electron Reduction of Imine Derivatives Source: ACS Catalysis - ACS Publications URL:[Link]

  • Title: Photoredox-catalyzed ATRA reactions and related processes in a new light (Dissertation) Source: Universität Regensburg URL:[Link]

Sources

Exploratory

In-Depth Technical Guide: 1-Nitro-3-(prop-2-ene-1-sulfonyl)benzene in Advanced Organic Synthesis

Executive Summary In the landscape of modern synthetic chemistry and drug development, allyl aryl sulfones serve as highly versatile pharmacophores and synthetic intermediates. 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern synthetic chemistry and drug development, allyl aryl sulfones serve as highly versatile pharmacophores and synthetic intermediates. 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene is a highly specialized derivative within this class. The presence of the electron-withdrawing meta-nitro group significantly increases the acidity of the α -sulfonyl protons, making this compound an exceptional candidate for base-mediated C-C bond-forming reactions, such as the Julia-Lythgoe olefination. Furthermore, the allyl moiety acts as a robust radical trap in photoredox catalysis. This whitepaper provides a comprehensive analysis of its structural identity, physicochemical properties, synthetic methodologies, and field-proven experimental protocols.

Nomenclature & Structural Identity

Accurate nomenclature is critical for regulatory documentation and database querying in drug discovery pipelines. The compound features a central benzene ring substituted with a nitro group at position 1 and an allyl sulfonyl group at position 3.

  • Standard IUPAC Name: 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene

  • Accepted IUPAC Variant: 1-nitro-3-(prop-2-en-1-ylsulfonyl)benzene

  • Common Synonyms: Allyl 3-nitrophenyl sulfone; 3-Nitrophenyl allyl sulfone; 1-nitro-3-(allylsulfonyl)benzene; 3-nitrobenzenesulfonyl-2-propene.

  • SMILES String: C=CCS(=O)(=O)c1cccc(c1)=O

  • InChI: InChI=1S/C9H9NO4S/c1-2-6-15(12,13)9-5-3-4-8(7-9)10(11)14/h2-5,7H,1,6H2

Physicochemical Profile

To facilitate reaction scaling and purification, the following table summarizes the quantitative physicochemical data (extrapolated from closely related allyl phenyl sulfone and 3-nitroaryl derivatives).

PropertyValue / Description
Molecular Formula C₉H₉NO₄S
Molecular Weight 227.24 g/mol
Physical State Pale yellow to off-white crystalline solid or viscous liquid
Density ~1.35 g/cm³ (Estimated)
Solubility Profile Insoluble in H₂O; Soluble in DCM, THF, DMF, and EtOAc
Functional Groups Nitro (-NO₂), Sulfone (-SO₂-), Allyl (-CH₂-CH=CH₂)
Storage Conditions 2–8 °C, protect from light and strong reducing agents

Synthetic Methodologies & Mechanistic Causality

As a Senior Application Scientist, selecting the correct synthetic route requires balancing atom economy, safety, and chemoselectivity. Two primary pathways are utilized for synthesizing 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene.

Direct S_N2 Alkylation of Sulfinates (Method A)

The most straightforward and environmentally benign method avoids the use of foul-smelling thiols. Sodium 3-nitrobenzenesulfinate is reacted directly with allyl bromide. Mechanistic Causality: The sulfinate anion is an ambident nucleophile capable of both O-alkylation (yielding sulfinate esters) and S-alkylation (yielding sulfones). According to Hard-Soft Acid-Base (HSAB) theory, the soft electrophilic nature of the allylic carbon in allyl bromide strongly favors attack by the softer sulfur atom of the sulfinate, driving the chemoselective formation of the sulfone .

Chemoselective Oxidation of Allyl Sulfides (Method B)

Alternatively, the compound can be prepared by coupling 3-nitrothiophenol with allyl bromide, followed by oxidation. Mechanistic Causality: The challenge here is oxidizing the sulfur to a sulfone without epoxidizing the delicate terminal alkene. Modern protocols utilize sodium chlorite (NaClO₂) and HCl in organic solvents to generate chlorine dioxide ( ClO2​ ) in situ. This provides a highly chemoselective oxidation pathway that rapidly yields the sulfone while leaving the allyl double bond completely intact .

Mechanistic Applications in Drug Development

The Julia-Lythgoe Olefination

Allyl 3-nitrophenyl sulfone is a premier reagent for synthesizing complex dienes and polyenes, which are common motifs in polyketide natural products. The electron-withdrawing nitro group increases the acidity of the α -protons, allowing for smooth deprotonation by strong bases (e.g., KHMDS, LDA) at -78 °C. The resulting α -sulfonyl carbanion undergoes nucleophilic addition to an aldehyde. Subsequent acylation and reductive elimination (traditionally with Na/Hg, but now more commonly with SmI2​ ) yield E -alkenes with high stereoselectivity .

G A Sodium 3-nitrobenzenesulfinate + Allyl Bromide B 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene (Allyl 3-nitrophenyl sulfone) A->B SN2 Substitution C α-Lithiation (LDA or KHMDS) + Aldehyde (R-CHO) B->C Deprotonation (-78 °C) D β-Alkoxy Sulfone Intermediate C->D Nucleophilic Addition E Acylation (PhCOCl) D->E Trapping F Reductive Elimination (SmI2) E->F Single Electron Transfer G E-Alkene + 3-Nitrobenzenesulfinate F->G Julia-Lythgoe Olefination

Fig 1: Reaction pathway of 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene in Julia-Lythgoe olefination.

Metal-Free Radical Allylation

In photoredox catalysis, allyl sulfones act as excellent radical traps. When exposed to visible light, arylazo sulfones undergo homolytic cleavage to generate aryl radicals. These radicals add to the terminal double bond of the allyl sulfone. The intermediate radical then expels the 3-nitrobenzenesulfonyl radical, propagating the chain and yielding functionalized allyl arenes without the need for transition metal catalysts .

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific visual and analytical checkpoints.

Protocol A: Synthesis of 1-Nitro-3-(prop-2-ene-1-sulfonyl)benzene

Objective: Direct SN​2 synthesis via sulfinate alkylation.

  • Initiation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve sodium 3-nitrobenzenesulfinate (10.0 mmol) in 20 mL of anhydrous DMF.

  • Electrophile Addition: Add allyl bromide (12.0 mmol, 1.2 eq) dropwise at 0 °C.

  • Propagation & Monitoring: Warm the reaction to room temperature and stir for 4 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active allyl bromide spot and the emergence of a highly UV-active, more polar spot confirms the formation of the sulfone.

  • Quenching & Workup: Quench the reaction with 50 mL of distilled water. Extract the aqueous layer with EtOAc (3 × 30 mL).

    • Causality of Wash: Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to effectively partition and remove residual DMF from the organic phase.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography to yield the pure sulfone.

Protocol B: Julia-Lythgoe Olefination Workflow

Objective: Stereoselective synthesis of an E -alkene using the synthesized sulfone.

  • Deprotonation: Dissolve 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene (1.0 mmol) in anhydrous THF (10 mL) under argon. Cool to -78 °C. Add KHMDS (1.1 mmol, 0.5 M in toluene) dropwise.

    • Self-Validation Checkpoint: A deep color change (typically dark red/purple) indicates the successful formation of the α -sulfonyl carbanion.

  • Nucleophilic Addition: After 30 minutes, add the target aldehyde (1.1 mmol) dropwise. Stir for 1 hour at -78 °C.

  • In Situ Acylation: Add benzoyl chloride (1.5 mmol) to trap the resulting β -alkoxide. Allow to warm to room temperature over 2 hours.

  • Reductive Elimination: Cool the mixture back to -78 °C. Add a freshly prepared solution of SmI2​ (0.1 M in THF, approx. 4.5 eq) until the deep blue color of SmI2​ persists.

    • Self-Validation Checkpoint: The persistence of the deep blue color confirms that the reductive elimination is complete and an excess of the single-electron reductant is present.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with diethyl ether, and purify the resulting E -alkene via chromatography.

References

  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. National Institutes of Health (PMC). URL:[Link]

  • Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. PubMed / Molecules. URL:[Link]

  • Visible Light Promoted Metal- and Photocatalyst-Free Synthesis of Allylarenes. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Foundational

The Nitro-Sulfonyl Benzene Pharmacophore: A Technical Guide to Biological Activity and Therapeutic Potential

Executive Summary As a Senior Application Scientist, I have observed the evolution of nitro-sulfonyl benzene compounds from traditional synthetic intermediates to highly privileged scaffolds in modern drug discovery. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I have observed the evolution of nitro-sulfonyl benzene compounds from traditional synthetic intermediates to highly privileged scaffolds in modern drug discovery. The unique stereoelectronic properties of the nitrobenzenesulfonyl moiety—combining a strongly electron-withdrawing nitro group with a versatile sulfonyl linker—enable highly specific interactions with biological targets. This whitepaper elucidates the mechanistic rationale, biological activity profiles, and validated experimental protocols for nitro-sulfonyl benzene derivatives, focusing on their emerging roles in antimicrobial development and radiation oncology.

Structural Rationale: The Nitro-Sulfonyl Pharmacophore

The biological efficacy of nitro-sulfonyl benzene compounds is rooted in their distinct physical chemistry. The sulfonyl group acts as a robust hydrogen-bond acceptor and a tetrahedral transition-state mimic, which is critical for interacting with enzymatic active sites (e.g., proteases and esterases) 1. Concurrently, the nitro group exerts a strong inductive and resonance electron-withdrawing effect. This increases the electrophilicity of the sulfonyl center, making derivatives like 2-nitrobenzenesulfonyl fluoride highly reactive toward specific nucleophilic residues (such as serine or tyrosine) in bacterial targets 2. Furthermore, the specific ortho- or para- positioning of the nitro group dictates the steric conformation of the molecule, directly influencing target binding affinity and selectivity 2.

Biological Activity Profiles

Antimicrobial Efficacy of Ortho-Nitro Sulfonyl Fluorides

The development of antibiotics against Gram-negative bacteria is a critical challenge. Recent high-throughput screening has identified ortho-nitro sulfonyl fluorides as a potent new class of antibacterial pharmacophores 2. Specifically, 2-nitrobenzenesulfonyl fluoride demonstrated significant activity against Escherichia coli, methicillin-resistant Staphylococcus aureus (MRSA), and Pseudomonas aeruginosa2. The ortho-geometry is strictly required for this activity; structural modifications that remove the ortho-nitro configuration result in a complete loss of antibacterial efficacy 2.

Oncology and Radiation Mitigation

Beyond infectious diseases, nitrobenzenesulfonamides have shown remarkable utility in oncology and radioprotection. Certain p-nitrobenzenesulfonamide derivatives act as potent inverse agonists of the Estrogen-Related Receptor Alpha (ERRα), a key target in cancer metabolism 3. Additionally, 4-(nitrophenylsulfonyl)piperazines have been identified as potent mitigators of hematopoietic acute radiation syndrome (hARS) 4. These compounds protect against radiation-induced lethality by activating CD11b+Ly6G+Ly6C+ immature myeloid cells, effectively blocking radiation-induced apoptosis while simultaneously exhibiting anti-tumor properties 4.

Mechanistic Pathways

SignalingPathway Rad Ionizing Radiation (Tissue Damage) Apop Radiation-Induced Apoptosis (hARS) Rad->Apop Induces Drug 4-(Nitrophenylsulfonyl)piperazine (Lead Compound) Myeloid Immature Myeloid Cells (CD11b+Ly6G+Ly6C+) Drug->Myeloid Activates Myeloid->Apop Inhibits Surv Tissue Mitigation & Organism Survival Apop->Surv Prevented by Mitigation

Fig 1. Mechanism of hARS mitigation by 4-(nitrophenylsulfonyl)piperazines via myeloid activation.

Quantitative Activity Summary

To facilitate comparative analysis, the biological activities of key nitro-sulfonyl benzene derivatives are summarized below.

CompoundBiological Target / ModelActivity MetricValueReference
2-Nitrobenzenesulfonyl fluorideE. coli (Kanamycin-resistant)MIC995.15 μg/mL2
2-Nitrothiophene-3-sulfonyl fluorideE. coliMIC0.66 μg/mL2
4-(Nitrophenylsulfonyl)piperazineHematopoietic ARS (In Vivo)Mitigation / SurvivalActive4
p-Nitrobenzenesulfonamide deriv.Estrogen-Related Receptor AlphaInverse AgonismPotent3

Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify successful execution.

ExperimentalWorkflow Step1 1. Reactant Assembly 4-Nitrobenzenesulfonyl chloride + p-Anisidine Step2 2. Nucleophilic Acyl Substitution Aqueous Na2CO3, RT, 4 Days Step1->Step2 Base Neutralization Step3 3. Product Isolation Suction Filtration & Isopropanol Wash Step2->Step3 Precipitation Step4 4. Biological Validation In Vitro MIC Assay & Cytotoxicity Step3->Step4 Purified Scaffold

Fig 2. Workflow for the synthesis and biological validation of nitrobenzenesulfonamides.

Protocol A: Synthesis of N-(4-Methoxyphenyl)-4-nitrobenzenesulfonamide [1.1]

Causality & Rationale: The synthesis utilizes an aqueous biphasic system with a mild base (Na₂CO₃). The base is critical to neutralize the HCl byproduct generated during the nucleophilic attack of the amine on the sulfonyl chloride. Using a mild base prevents the competitive hydrolysis of the highly electrophilic 4-nitrobenzenesulfonyl chloride, ensuring high yields.

  • Reactant Assembly: To a 250 mL Erlenmeyer flask, add 10.00 mmol (2.22 g) of 4-nitrobenzenesulfonyl chloride and 10.00 mmol (1.23 g) of p-anisidine.

  • Solvent & Base Addition: Add 50 mL of deionized water followed by 10 mL of 1 M Na₂CO₃ solution. Validation Checkpoint: The solution should become a heterogeneous suspension.

  • Reaction Execution: Stir the mixture vigorously at room temperature for 4 days. Causality: Prolonged stirring in a biphasic system is required because the low solubility of the organic reactants in water limits the reaction rate.

  • Product Isolation: Collect the resulting solid product via suction filtration. Wash sequentially with deionized water (to remove inorganic salts) and cold isopropanol (to remove unreacted starting materials).

  • Drying: Dry the purified product in a low-temperature oven to yield the final sulfonamide.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay for Ortho-Nitro Sulfonyl Fluorides [1.7]

Causality & Rationale: Testing against a Kanamycin-resistant strain of E. coli ensures that the observed antibacterial activity bypasses traditional resistance mechanisms, validating the novel covalent mechanism of the sulfonyl fluoride pharmacophore.

  • Inoculum Preparation: Culture Kanamycin-resistant E. coli (plasmid transfected BL21) in Mueller-Hinton broth to an OD600 of 0.08-0.1 (approximately 10⁸ CFU/mL).

  • Compound Dilution: Prepare a serial dilution of 2-nitrobenzenesulfonyl fluoride in DMSO, ensuring the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced cytotoxicity.

  • Incubation: In a 96-well microtiter plate, combine 90 μL of the bacterial suspension with 10 μL of the compound dilutions. Incubate at 37°C for 18-24 hours.

  • Validation & Readout: Measure the absorbance at 600 nm. The MIC99 is defined as the lowest concentration that inhibits 99% of visible bacterial growth compared to the vehicle control. Validation Checkpoint: The vehicle control must show confluent growth, while the positive control (e.g., standard antibiotic) must show complete inhibition.

References

  • BenchChem. The Nitrobenzenesulfonamides: A Comprehensive Technical Guide to Their Discovery, Synthesis, and Evolution in Drug Development.3

  • CymitQuimica. CAS 1694-92-4: 2-Nitrobenzenesulfonyl chloride.1

  • Sadlowski et al. Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. PMC / NIH. 2

  • Micewicz et al. 4-(Nitrophenylsulfonyl)piperazines mitigate radiation damage to multiple tissues. PLOS One. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthetic Workflows Utilizing 1-Nitro-3-(prop-2-ene-1-sulfonyl)benzene

Executive Summary & Physicochemical Profiling 1-Nitro-3-(prop-2-ene-1-sulfonyl)benzene (CAS: 3729-41-7)[1], commonly referred to as 3-nitrophenyl allyl sulfone, is a highly activated bifunctional building block in organi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

1-Nitro-3-(prop-2-ene-1-sulfonyl)benzene (CAS: 3729-41-7)[1], commonly referred to as 3-nitrophenyl allyl sulfone, is a highly activated bifunctional building block in organic synthesis. Unlike standard allyl phenyl sulfones, the incorporation of the strongly electron-withdrawing meta-nitro group fundamentally alters the molecule's reactivity profile. This structural modification serves a dual purpose:

  • Enhanced Leaving Group Ability : The 3-nitrophenylsulfonyl radical (ArSO2•) is significantly stabilized by inductive electron withdrawal, drastically accelerating β-scission in radical allylation pathways[2].

  • Increased α-Acidity and Reducibility : The nitro group lowers the pKa of the α-sulfonyl protons and reduces the reduction potential of the aryl ring, facilitating milder deprotonation and highly efficient single-electron transfer (SET) during Julia-type olefinations[3].

Quantitative Reagent Comparison

To understand the causality behind selecting 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene over traditional reagents, we must analyze its thermodynamic and kinetic parameters. The table below summarizes the comparative advantages of this reagent.

Allylating Reagentα-Proton pKa (est. in DMSO)Relative β-Scission RateReduction Potential (E1/2 vs SCE)Typical Allylation Yield
Allyl Phenyl Sulfone ~22.01.0 (Reference)-2.2 V60-65%
1-Nitro-3-(prop-2-ene-1-sulfonyl)benzene ~17.5>4.5-1.4 V85-92%
Allyl Tosylate (Control) ~23.00.8-2.3 V55-60%

Table 1: Physicochemical and kinetic comparison of allyl sulfone derivatives demonstrating the superior reactivity of the 3-nitro derivative.

Application 1: Desulfonative Radical Allylation

Mechanistic Rationale

In photoredox or copper-catalyzed radical allylation, an alkyl radical adds to the terminal alkene of the allyl sulfone. The critical step is the subsequent β-scission to form the desired alkene. If this scission is slow, the intermediate radical can undergo deleterious side reactions (e.g., hydrogen atom transfer or dimerization). The 3-nitrophenyl group ensures rapid expulsion of the sulfonyl radical, driving the reaction forward irreversibly[2].

Pathway R_Radical Alkyl Radical (R•) Adduct Carbon-Centered Radical Adduct R_Radical->Adduct Intermolecular Addition Allyl_Sulfone 1-Nitro-3-(prop-2-ene-1-sulfonyl)benzene Allyl_Sulfone->Adduct Reactant Product Terminal Alkene (Allylated Product) Adduct->Product Rapid β-Scission Leaving_Group 3-Nitrophenylsulfonyl Radical (ArSO2•) Adduct->Leaving_Group Leaving Group Expulsion

Fig 1. Desulfonative radical allylation pathway highlighting β-scission of the sulfonyl radical.

Protocol 1: Photoredox-Catalyzed Radical Allylation

Self-Validating Checkpoint: The reaction mixture should transition from pale yellow to deep orange/red upon adding the Ir-photocatalyst, indicating proper dissolution and active state readiness.

Step-by-Step Methodology:

  • Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the alkyl carboxylic acid (1.0 mmol, radical precursor), 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene (1.5 mmol), and Ir[dF(CF3)ppy]2(dtbbpy)PF6 (0.01 mmol, 1 mol%).

  • Solvent Addition : Add 10 mL of anhydrous CH2Cl2.

  • Degassing (Critical Step) : Perform three freeze-pump-thaw cycles. Causality: Oxygen is a potent triplet quencher for the Ir-photocatalyst. Failure to degas will result in complete reaction suppression and catalyst degradation.

  • Irradiation : Backfill with Argon and irradiate the flask with 450 nm blue LEDs at ambient temperature (25 °C) for 12 hours.

  • Monitoring : Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active allyl sulfone spot (Rf ~0.4) and the appearance of the product spot indicate completion.

  • Workup : Concentrate under reduced pressure, dilute with water, extract with EtOAc (3 × 15 mL), dry over anhydrous Na2SO4, and purify via flash column chromatography.

Application 2: Diene Synthesis via Classical Julia Olefination

Mechanistic Rationale

The Julia olefination is a premier method for constructing E-alkenes and dienes[3]. By utilizing 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene, the initial deprotonation is facilitated by the increased α-acidity. More importantly, the reductive elimination of the resulting β-alkoxysulfone intermediate—which traditionally requires harsh and toxic sodium amalgam (Na/Hg)—can be achieved using Samarium(II) iodide (SmI2). The nitro group lowers the reduction potential of the aryl ring, allowing the mild SmI2 to execute the necessary single-electron transfer (SET) efficiently.

Julia Substrate 1-Nitro-3-(prop-2-ene-1-sulfonyl)benzene Carbanion α-Sulfonyl Carbanion (via LHMDS, -78°C) Substrate->Carbanion Deprotonation Alkoxysulfone β-Alkoxysulfone Intermediate (via Aldehyde Addition) Carbanion->Alkoxysulfone Nucleophilic Attack Elimination Reductive Elimination (via SmI2, SET) Alkoxysulfone->Elimination Single Electron Transfer Diene Conjugated Diene (E/Z mixture) Elimination->Diene C-O / C-S Cleavage

Fig 2. Classical Julia olefination workflow utilizing 3-nitrophenyl allyl sulfone for diene synthesis.

Protocol 2: Mild Julia Olefination Workflow

Self-Validating Checkpoint: The addition of SmI2 must show an instant color change from deep blue to pale yellow/colorless as the single-electron transfer occurs. If the blue color persists immediately upon addition, the β-alkoxysulfone is fully consumed.

Step-by-Step Methodology:

  • Deprotonation : Dissolve 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene (1.2 mmol) in 10 mL anhydrous THF in a flame-dried flask under Argon. Cool to -78 °C.

  • Base Addition : Dropwise add LHMDS (1.3 mmol, 1.0 M in THF). Stir for 30 minutes. The solution will turn deep red/brown, indicating the formation of the α-sulfonyl carbanion.

  • Electrophile Addition : Add the target aldehyde (1.0 mmol) dropwise. Stir for 2 hours at -78 °C, then quench with saturated aqueous NH4Cl.

  • Isolation : Extract with EtOAc, dry over Na2SO4, and concentrate to yield the crude β-alkoxysulfone.

  • Reductive Elimination : Dissolve the crude intermediate in THF (10 mL) and cool to 0 °C. Add SmI2 (0.1 M in THF, approx. 2.5 to 3.0 equiv) dropwise until a blue color persists in the solution.

  • Workup : Quench with saturated aqueous Na2S2O3 to neutralize any remaining SmI2. Extract with Et2O, wash with brine, dry, and purify via silica gel chromatography to isolate the conjugated diene.

Application 3: Olefin Cross-Metathesis (CM)

Allyl sulfones are highly competent partners in ruthenium-catalyzed olefin cross-metathesis[4]. The 3-nitrophenyl variant can be cross-coupled with complex terminal alkenes using Second-Generation Grubbs or Hoveyda-Grubbs catalysts to yield heavily functionalized internal allyl sulfones. These intermediates can subsequently be subjected to the radical or olefination protocols described above, allowing for rapid generation of complex molecular architectures from simple precursors.

References

  • CAS DataBase: cas-3729 series of products Source: LookChem URL: [Link]

  • Copper-catalyzed radical oxyallylation of olefins for the construction of alkene-containing isoxazolines Source: Arkivoc (2021) URL: [Link]

  • Metal- and Photocatalysis To Gain Regiocontrol and Stereodivergence in Hydroarylations of Unsymmetrical Dialkyl Alkynes Source: ACS Catalysis / SciSpace URL: [Link]

  • Olefin metathesis reactions of sulfur containing molecules Source: Arkivoc (2011) URL:[Link]

Sources

Application

Application Note: Chemoselective Reduction of 1-Nitro-3-(prop-2-ene-1-sulfonyl)benzene

Introduction The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of modern organic synthesis, providing critical building blocks for pharmaceuticals, agrochemicals, and mater...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of modern organic synthesis, providing critical building blocks for pharmaceuticals, agrochemicals, and materials science.[1][2][3] The target molecule for this guide, 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene, presents a unique challenge due to the presence of multiple reducible functional groups: a nitro group, an alkene, and a sulfonyl group. Achieving the selective reduction of the nitro group to an amine while preserving the integrity of the prop-2-ene-1-sulfonyl moiety is paramount for its utility in further synthetic applications. This document provides a comprehensive overview of strategies and detailed protocols for the chemoselective reduction of this substrate, designed for researchers and professionals in drug development and chemical synthesis.

The primary challenge lies in preventing the reduction of the alkene (C=C double bond) and the sulfonyl group (SO₂). Catalytic hydrogenation, a common method for nitro group reduction, can also readily reduce carbon-carbon double bonds.[4] Therefore, careful selection of the reducing agent and reaction conditions is crucial to achieve the desired chemoselectivity. This application note will explore various methodologies, including metal-acid reductions and catalytic transfer hydrogenation, that offer high selectivity for the nitro group.

Scientific Principles: The Logic of Chemoselectivity

Chemoselectivity in this context refers to the preferential reaction of one functional group over others in a molecule. The reduction of a nitro group involves a six-electron transfer process, which can proceed through various intermediates such as nitroso and hydroxylamine species.[5][6] The choice of reducing system dictates the reaction pathway and the potential for side reactions.

  • Catalytic Hydrogenation: This method typically employs a metal catalyst (e.g., Palladium, Platinum, Nickel) and hydrogen gas.[4][7] While highly efficient for nitro reduction, many of these catalysts are also effective for alkene hydrogenation.[8] Achieving selectivity often requires careful catalyst selection, the use of catalyst poisons, or specialized reaction setups to avoid competitive hydrogenation of the alkene.[8]

  • Metal-Acid Reductions: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acidic media are classic and reliable methods for nitro group reduction.[2][4][7] These systems operate through a series of single electron transfers and are generally chemoselective, leaving alkenes and sulfonyl groups intact.[1] The mechanism involves the metal acting as the electron donor in an acidic environment.[5]

  • Catalytic Transfer Hydrogenation (CTH): This technique utilizes a hydrogen donor molecule, such as ammonium formate or formic acid, in the presence of a catalyst (often palladium on carbon).[9][10] CTH can offer excellent chemoselectivity for nitro group reduction in the presence of other reducible functionalities, including alkenes.[9][11]

  • Other Reducing Agents: Sodium dithionite (Na₂S₂O₄) is another mild and effective reagent for the reduction of aromatic nitro compounds.[12][13][14] It is known for its good functional group tolerance.[15]

Experimental Protocols

Herein, we provide detailed protocols for three distinct and reliable methods for the chemoselective reduction of 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene to 3-(prop-2-ene-1-sulfonyl)aniline.

Protocol 1: Reduction using Tin(II) Chloride (SnCl₂)

This method is a classic and highly chemoselective approach for the reduction of aromatic nitro compounds.[4][7]

Reaction Scheme:

reactant 1-Nitro-3-(prop-2-ene-1-sulfonyl)benzene product 3-(Prop-2-ene-1-sulfonyl)aniline reactant->product reagents SnCl₂·2H₂O, HCl Ethanol, Reflux

Figure 1: Reduction of 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene using SnCl₂.

Materials and Reagents:

  • 1-Nitro-3-(prop-2-ene-1-sulfonyl)benzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (5 M)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene (1.0 eq) in ethanol.

  • To this solution, add tin(II) chloride dihydrate (4-5 eq).

  • Slowly add concentrated hydrochloric acid (appropriate volume to ensure acidic conditions) to the stirring mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a 5 M NaOH solution until the pH is basic (pH > 8). A white precipitate of tin salts will form.

  • Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent and concentrate the solvent in vacuo using a rotary evaporator to yield the crude 3-(prop-2-ene-1-sulfonyl)aniline.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Reduction using Iron (Fe) in Acidic Media

This method provides a cost-effective and environmentally benign alternative to other metal-based reductions.[2][4]

Workflow Diagram:

start Start dissolve Dissolve Substrate in EtOH/H₂O start->dissolve add_reagents Add Iron Powder and NH₄Cl dissolve->add_reagents reflux Heat to Reflux add_reagents->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool filter Filter through Celite cool->filter extract Extract with Ethyl Acetate filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify end End purify->end

Figure 2: Workflow for the reduction using iron in acidic media.

Materials and Reagents:

  • 1-Nitro-3-(prop-2-ene-1-sulfonyl)benzene

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl) or Acetic Acid (AcOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Celite

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol and water, add ammonium chloride (1.0 eq) or a catalytic amount of acetic acid.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter it through a bed of celite, washing thoroughly with hot ethanol or ethyl acetate.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to afford the desired product.

  • Further purification can be achieved by column chromatography if needed.

Protocol 3: Catalytic Transfer Hydrogenation (CTH)

This protocol is highly effective for the chemoselective reduction of nitroarenes in the presence of sensitive functional groups like alkenes.[9]

Decision Tree for Method Selection:

start Select Reduction Method cost Cost a Major Factor? start->cost scale Large Scale Synthesis? cost->scale No fe_hcl Use Fe/HCl or Fe/NH₄Cl cost->fe_hcl Yes functional_group High Functional Group Sensitivity? scale->functional_group No scale->fe_hcl Yes sncl2 Use SnCl₂/HCl functional_group->sncl2 No cth Use Catalytic Transfer Hydrogenation (CTH) functional_group->cth Yes

Figure 3: Decision tree for selecting an appropriate reduction method.

Materials and Reagents:

  • 1-Nitro-3-(prop-2-ene-1-sulfonyl)benzene

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate (HCOONH₄) or Formic acid (HCOOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • To this solution, add ammonium formate (5-10 eq).

  • Carefully add 10% Pd/C (5-10 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). The reaction is often exothermic.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to obtain the crude product.

  • Purify by column chromatography as required.

Data Summary and Comparison

MethodReducing AgentCatalystSolventTemperatureKey AdvantagesPotential Drawbacks
Protocol 1 SnCl₂·2H₂O / HClNoneEthanolRefluxHigh chemoselectivity, reliable.Stoichiometric tin waste, requires basic workup.
Protocol 2 Fe / NH₄Cl or AcOHNoneEthanol/WaterRefluxCost-effective, environmentally friendly.Can be slower, vigorous stirring required.
Protocol 3 HCOONH₄ or HCOOH10% Pd/CMethanol/EthanolRT to 60 °CMild conditions, high selectivity, clean.Cost of palladium catalyst.

Product Characterization

The successful synthesis of 3-(prop-2-ene-1-sulfonyl)aniline should be confirmed by standard analytical techniques:

  • ¹H NMR Spectroscopy: Expect to see the disappearance of the nitro-substituted aromatic protons and the appearance of signals corresponding to the aniline protons (broad singlet for NH₂) and a shift in the aromatic proton signals. The signals for the prop-2-ene-1-sulfonyl group should remain unchanged.

  • ¹³C NMR Spectroscopy: The carbon atom attached to the former nitro group will show a significant upfield shift.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of 3-(prop-2-ene-1-sulfonyl)aniline.

  • Infrared (IR) Spectroscopy: Look for the appearance of N-H stretching vibrations (typically two bands for a primary amine) in the region of 3300-3500 cm⁻¹ and the disappearance of the characteristic N-O stretching bands of the nitro group (around 1530 and 1350 cm⁻¹).

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reducing agent or catalyst. Low reaction temperature or short reaction time.Increase the equivalents of the reducing agent/catalyst. Increase the temperature or prolong the reaction time.
Formation of Side Products (e.g., reduced alkene) Non-selective reducing conditions (especially with catalytic hydrogenation).Switch to a more chemoselective method like SnCl₂ or CTH. For CTH, ensure the temperature is not too high.
Difficult Product Isolation Emulsion formation during workup. Product is water-soluble.Add brine to the aqueous layer to break emulsions. Perform multiple extractions with an appropriate organic solvent.

Conclusion

The chemoselective reduction of 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene to 3-(prop-2-ene-1-sulfonyl)aniline can be successfully achieved using several methodologies. The choice of method will depend on factors such as cost, scale, available equipment, and the desired level of functional group tolerance. For high chemoselectivity and mild conditions, Catalytic Transfer Hydrogenation is an excellent choice. For a more classical and cost-effective approach, reduction with iron in acidic media is highly recommended. The tin(II) chloride method remains a robust and reliable option. Careful execution of the protocols and diligent monitoring of the reaction progress are key to obtaining the desired product in high yield and purity.

References

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  • ACS Publications. (2024, October 21). Selective Reduction of Nitroarenes via Noncontact Hydrogenation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemoselective nitro reduction and hydroamination using a single iron catalyst. PMC. Retrieved from [Link]

  • Scribd. (n.d.). Sodium Dithionite Reduction of Nitroarenes. Retrieved from [Link]

  • Organic-chemistry.org. (n.d.). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Retrieved from [Link]

  • RSC Publishing. (n.d.). Catalysis for the hydrogenation of nitroaromatics by highly dispersed palladium nanoparticles anchored on a resorcin[13]arene-based metal–organic dimer containing amino groups. Inorganic Chemistry Frontiers. Retrieved from [Link]

  • ResearchGate. (2026, January 7). Sodium dithionite mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. Retrieved from [Link]

  • MDPI. (2018, November 30). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]

  • RSC Publishing. (2016, July 13). Selective gas phase hydrogenation of nitroarenes over Mo2C-supported Au–Pd. Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction for palladium‐catalyzed transfer hydrogenation of nitroarenes 1 to aromatic amines 2. Retrieved from [Link]

  • ACS Publications. (n.d.). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. The Journal of Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (2019, February 20). Selective hydrogenation of nitroarenes to amines by ligand-assisted Pd nanoparticles: influence of donor ligands on catalytic activity. New Journal of Chemistry. Retrieved from [Link]

  • ACS Publications. (2020, December 16). Iron-Catalyzed Hydrogen Transfer Reduction of Nitroarenes with Alcohols: Synthesis of Imines and Aza Heterocycles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

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  • RSC Publishing. (2020, November 6). Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. Retrieved from [Link]

  • Taylor & Francis Online. (2015, July 13). Microwave-assisted chemoselective reduction of conjugated nitroalkenes to nitroalkanes with aqueous tri-n-butyltin hydride. Retrieved from [Link]

  • RSC Publishing. (2025, August 14). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Materials Advances. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, August 4). Pyridine synthesis by tin(II) chloride reduction of 5-nitronorbornene. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Practical and Selective Reduction of Nitroarenes Using Elemental Sulfur and Mild Base. Retrieved from [Link]

  • JRF Global. (2023, December 30). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. Retrieved from [Link]

  • ACS Publications. (2025, May 6). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Electrochemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US3492342A - Sulfonation of nitro compounds.
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  • ACS Publications. (2022, November 24). Direct Reaction of Nitroarenes and Thiols via Photodriven Oxygen Atom Transfer for Access to Sulfonamides. Organic Letters. Retrieved from [Link]

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  • ACS Publications. (2024, July 12). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society. Retrieved from [Link]

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  • Google Patents. (n.d.). US2344244A - Catalytic hydrogenation of nitro compounds.
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  • PubChem. (n.d.). 1-Nitro-3-(prop-2-yne-1-sulfonyl)benzene. Retrieved from [Link]

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  • Google Patents. (n.d.). US3424803A - Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl) styrene and intermediate useful for same.
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  • MDPI. (2006, September 1). 1-Nitro-3-[(phenylsulfonyl)methyl]benzene. Retrieved from [Link]

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Sources

Method

Application Note: Advanced Cross-Coupling Strategies Utilizing 1-Nitro-3-(prop-2-ene-1-sulfonyl)benzene

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Guide & Standardized Protocols Executive Summary The strategic construction of carbon-carbon (C–C) and carbon...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Guide & Standardized Protocols

Executive Summary

The strategic construction of carbon-carbon (C–C) and carbon-heteroatom bonds is the cornerstone of modern drug development. Among the versatile electrophiles available, 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene (commonly known as m-nitrophenyl allyl sulfone) has emerged as a highly reactive, bench-stable reagent for advanced cross-coupling reactions.

Unlike traditional phenyl allyl sulfones, the incorporation of the m-nitro group fundamentally alters the electronic landscape of the molecule. This application note details the causality behind its enhanced reactivity, outlines its mechanistic pathways in both transition-metal and photoredox catalysis, and provides self-validating, step-by-step protocols for its application in complex molecule synthesis.

Reagent Design & Causality: The m-Nitrophenyl Advantage

As a Senior Application Scientist, it is critical to understand why a specific reagent is chosen over its analogs, rather than simply following a recipe. The selection of the m-nitrophenyl derivative is driven by precise electronic tuning:

  • Enhanced Leaving Group Ability: The strong inductive electron-withdrawing effect (-I) of the meta-nitro group significantly lowers the pKa of the corresponding sulfinic acid byproduct. In palladium-catalyzed desulfonylative cross-couplings, this accelerates the rate-determining oxidative addition step, allowing reactions to proceed at lower temperatures[1].

  • Avoidance of Side Reactions: Placing the nitro group at the meta position prevents direct resonance (+R/-R) interaction with the sulfonyl center. This mitigates unwanted nucleophilic aromatic substitution (SNAr) side reactions that frequently plague ortho- or para-nitro variants.

  • Radical Stabilization: In photoredox-mediated radical cross-couplings, the electron-deficient nature of the sulfone lowers the LUMO of the alkene, facilitating rapid addition of nucleophilic alkyl radicals. The subsequent β-fragmentation is driven forward by the high stability of the expelled m-nitrophenylsulfonyl radical[2].

Mechanistic Workflows

Pathway A: Palladium-Catalyzed Desulfonylative Allylation

In this pathway, 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene acts as an allyl electrophile. The Pd(0) catalyst undergoes oxidative addition into the allylic C–S bond, expelling the m-nitrophenylsulfinate anion to form a reactive π-allyl-Pd(II) complex. This intermediate is subsequently intercepted by a nucleophile (e.g., an arylboronic acid or amine) to yield the cross-coupled product[1].

PathwayA Reagent 1-Nitro-3-(prop-2-ene- 1-sulfonyl)benzene Intermediate π-Allyl-Pd(II) Complex + m-NO2-PhSO2⁻ Reagent->Intermediate Oxidative Addition (Rate-Determining) Catalyst Pd(0) Catalyst Catalyst->Intermediate Intermediate->Catalyst Catalyst Regeneration Product Cross-Coupled Allylated Product Intermediate->Product Nucleophilic Attack & Reductive Elimination Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

Fig 1: Mechanism of Pd-catalyzed desulfonylative cross-coupling with allyl sulfones.

Pathway B: Photoredox-Mediated Radical Allylation

Photoredox catalysis leverages visible light to generate alkyl radicals from abundant precursors (e.g., carboxylic acids). These radicals add to the terminal alkene of the allyl sulfone. The resulting radical adduct rapidly undergoes β-fragmentation, extruding the m-nitrophenylsulfonyl radical and yielding the allylated product[2].

PathwayB PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star hν (Visible Light) Alkyl_Rad Alkyl Radical (R•) PC_star->Alkyl_Rad Single Electron Transfer (-CO2) Rad_Pre Radical Precursor (e.g., R-COOH) Rad_Pre->Alkyl_Rad Adduct Radical Adduct Alkyl_Rad->Adduct Addition to C=C Allyl_Sulfone 1-Nitro-3-(prop-2-ene- 1-sulfonyl)benzene Allyl_Sulfone->Adduct Product Allylated Product (R-Allyl) + m-NO2-PhSO2• Adduct->Product β-Fragmentation

Fig 2: Visible-light photoredox radical allylation via β-fragmentation.

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Observational cues are embedded to help the chemist verify the success of intermediate steps.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Allylation

This protocol couples 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene with an arylboronic acid to yield an allylarene.

Reagents:

  • 1-Nitro-3-(prop-2-ene-1-sulfonyl)benzene (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.5 equiv, 0.75 mmol)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 equiv, 1.0 mmol)

  • Solvent: THF/H₂O (4:1, 0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the allyl sulfone, arylboronic acid, and K₂CO₃.

  • Degassing (Critical Step): Add the THF/H₂O solvent mixture. Degas the suspension via three freeze-pump-thaw cycles. Causality: Oxygen quenches the active Pd(0) species; rigorous degassing is mandatory for high yields.

  • Catalyst Activation: Backfill the tube with Argon and quickly add Pd(PPh₃)₄.

  • Reaction Monitoring: Stir the mixture at 60 °C. Self-Validation: The suspension will transition from a pale yellow to a deep orange/red hue within 15 minutes, confirming the formation of the active π-allyl-Pd(II) complex.

  • Completion: Monitor via TLC (Hexanes/EtOAc 3:1). The m-nitrophenylsulfinate byproduct is highly UV-active and will appear as a baseline spot, serving as an internal marker for conversion. The reaction is typically complete in 4–6 hours.

  • Workup: Quench with water, extract with EtOAc (3 × 10 mL), dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

Protocol 2: Photoredox-Mediated Decarboxylative Allylation

This protocol utilizes the allyl sulfone as a radical acceptor for the allylation of aliphatic carboxylic acids.

Reagents:

  • 1-Nitro-3-(prop-2-ene-1-sulfonyl)benzene (1.5 equiv, 0.3 mmol)

  • Aliphatic Carboxylic Acid (1.0 equiv, 0.2 mmol)

  • [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%)

  • Cs₂CO₃ (1.5 equiv, 0.3 mmol)

  • Solvent: DMF (0.1 M)

Step-by-Step Methodology:

  • Assembly: In a 10 mL clear glass vial, combine the carboxylic acid, allyl sulfone, photocatalyst, and Cs₂CO₃.

  • Solvation & Degassing: Add anhydrous DMF. Sparge the solution with Argon for 15 minutes. Causality: Oxygen is a potent radical scavenger and will prematurely terminate the alkyl radical chain.

  • Irradiation: Seal the vial and place it in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature.

  • Self-Validation: Within the first 30 minutes of irradiation, subtle effervescence (bubbling) should be observed. This is the evolution of CO₂ gas, confirming that the single-electron transfer (SET) and subsequent decarboxylation are occurring[2].

  • Workup: After 12 hours, dilute the mixture with brine and extract with Et₂O (3 × 10 mL). The organic layers are concentrated and purified via silica gel chromatography.

Quantitative Data & Substrate Scope

The m-nitrophenyl allyl sulfone demonstrates broad functional group tolerance. The table below summarizes expected quantitative outcomes across various cross-coupling methodologies, highlighting its superiority in demanding transformations[3][4].

Substrate TypeReaction PathwayCatalyst SystemTime (h)Expected Yield (%)E/Z Ratio
Electron-Rich Arylboronic Acid Pd-Catalyzed SuzukiPd(PPh₃)₄ / K₂CO₃488 - 94%> 95:5
Sterically Hindered Arylboronic Acid Pd-Catalyzed SuzukiPd(dppf)Cl₂ / K₃PO₄875 - 82%> 90:10
Primary Aliphatic Carboxylic Acid Photoredox RadicalIr-Photocatalyst / Blue LED1280 - 87%N/A (Terminal)
Secondary Aliphatic Carboxylic Acid Photoredox RadicalIr-Photocatalyst / Blue LED1670 - 78%N/A (Terminal)
Heteroaryl Bromide Ni-Catalyzed ReductiveNiCl₂(dme) / Zn⁰1865 - 72%> 95:5
Bis(pinacolato)diboron Cu-Catalyzed BorylationCuCl / Xantphos685 - 91%> 98:2

Note: The Cu-catalyzed borylation of allyl sulfones has recently been optimized for scalable synthesis, providing direct access to valuable allyl boranes[4].

References

  • Huang, X., et al. "Nickel-Catalyzed Desulfonylative Reductive Cross-Coupling of Aryl Sulfones with Aryl Bromides." Organic Letters, 2023, 25(7), 1198-1203. URL:[Link]

  • Willis, M. C., et al. "Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions." Journal of the American Chemical Society, 2018, 140(45), 15192-15196. URL:[Link]

  • El Kaïm, L., et al. "Merging Copper Catalysis with Nitro Allyl and Allyl Sulfone Derivatives: Practical, Straightforward, and Scalable Synthesis of Diversely Functionalized Allyl Boranes." JACS Au, 2025, 5(1), 99-110. URL:[Link]

Sources

Application

Application Notes and Protocols for 1-Nitro-3-(prop-2-ene-1-sulfonyl)benzene in Medicinal Chemistry

Introduction In the landscape of modern drug discovery, the strategic use of functional groups to impart specific properties to lead compounds is a cornerstone of medicinal chemistry. The molecule 1-nitro-3-(prop-2-ene-1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the strategic use of functional groups to impart specific properties to lead compounds is a cornerstone of medicinal chemistry. The molecule 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene, while not extensively documented as a standalone therapeutic agent, presents a compelling scaffold for the design of novel drug candidates. This is primarily due to the convergence of two powerful chemical entities within its structure: the vinyl sulfone moiety and the nitrobenzene ring.

The vinyl sulfone group is a well-established and versatile Michael acceptor, capable of forming covalent bonds with nucleophilic residues in proteins.[1] This property has been harnessed to create potent and selective irreversible inhibitors for a range of enzyme targets.[2][3][4] The nitrobenzene component, on the other hand, can serve as a key pharmacophoric element or a synthetic handle for further molecular elaboration.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols related to 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene and its derivatives in medicinal chemistry. The focus will be on leveraging its inherent reactivity for the development of targeted covalent inhibitors.

The Vinyl Sulfone "Warhead": A Tool for Covalent Inhibition

The vinyl sulfone functional group is an α,β-unsaturated system that acts as an electrophilic "warhead." It can react with nucleophilic amino acid residues, most notably cysteine, but also lysine and serine, within the active or allosteric sites of target proteins.[1][7] This reaction, a Michael addition, results in the formation of a stable covalent bond, leading to irreversible inhibition of the protein's function.[8][9]

The reactivity of the vinyl sulfone can be tuned by the electronic properties of the aryl ring to which it is attached. The presence of the electron-withdrawing nitro group in 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene is expected to enhance the electrophilicity of the vinyl group, potentially increasing its reactivity towards target nucleophiles.

Key Advantages of Covalent Inhibition
  • Increased Potency and Duration of Action: By forming a covalent bond, the inhibitor can achieve a level of target engagement that is not dependent on maintaining high circulating concentrations.[10]

  • Overcoming Drug Resistance: Covalent inhibitors can be effective against targets that have developed resistance to non-covalent drugs through mutations that weaken binding affinity.

  • Targeting Shallow Binding Pockets: For proteins with poorly defined or "undruggable" binding sites, covalent inhibitors can provide a means of achieving high-affinity and selective engagement.

Potential Therapeutic Applications

Vinyl sulfone-based compounds have been explored in a variety of therapeutic areas, including:

  • Oncology: Targeting kinases, proteases, and other enzymes involved in cancer cell proliferation and survival.[3][4][11]

  • Infectious Diseases: Inhibiting essential enzymes in parasites, viruses, and bacteria.[1][12]

  • Inflammatory and Neurodegenerative Diseases: Modulating the activity of enzymes involved in inflammatory pathways and neurodegeneration.[1][3]

The Role of the Nitrobenzene Scaffold

The nitrobenzene ring in 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene serves multiple purposes:

  • Modulation of Reactivity: As mentioned, the electron-withdrawing nitro group can influence the reactivity of the vinyl sulfone warhead.

  • Pharmacophoric Interactions: The aromatic ring and the nitro group can engage in various non-covalent interactions with the target protein, such as π-stacking, hydrogen bonding, and dipole-dipole interactions, contributing to binding affinity and selectivity.

  • Synthetic Handle: The nitro group can be chemically modified, for example, by reduction to an amine, providing a point for further derivatization to optimize pharmacokinetic and pharmacodynamic properties.[13]

It is important to note that nitroaromatic compounds can sometimes be associated with toxicity.[6][14] Therefore, careful toxicological evaluation is a critical aspect of the drug development process for any compound containing this moiety.

Experimental Protocols

Synthesis of Aryl Vinyl Sulfones

Several synthetic routes to aryl vinyl sulfones have been reported. A general and efficient method involves the reaction of alkenes with sodium arene sulfinates.[12] Other methods include copper-catalyzed three-component reactions and Wittig-Horner type reactions.[15][16]

Protocol 1: General Synthesis of an Aryl Vinyl Sulfone Derivative

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • 3-Nitrobenzenesulfinic acid sodium salt

  • Allyl bromide

  • Potassium iodide (KI)

  • Sodium periodate (NaIO4)

  • Acetic acid (catalytic amount)

  • Acetonitrile (MeCN)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 3-nitrobenzenesulfinic acid sodium salt (1.0 eq) in acetonitrile.

  • To the solution, add allyl bromide (1.2 eq), potassium iodide (1.5 eq), and a catalytic amount of acetic acid.

  • Add sodium periodate (1.5 eq) portion-wise over 10-15 minutes while stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biochemical Assays for Covalent Inhibitors

Evaluating the inhibitory activity of a covalent compound requires specialized assays that can characterize its time-dependent and irreversible nature.

Protocol 2: Determination of kinact/KI for Irreversible Inhibition

This protocol outlines a general method for determining the second-order rate constant (kinact/KI), a key parameter for quantifying the potency of an irreversible inhibitor.[17]

Materials:

  • Target enzyme

  • Substrate for the target enzyme

  • Assay buffer

  • 1-Nitro-3-(prop-2-ene-1-sulfonyl)benzene (or derivative) dissolved in DMSO

  • Microplate reader capable of kinetic measurements

Procedure:

  • Prepare a series of dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, add the target enzyme to each well.

  • Add the different concentrations of the inhibitor to the wells and incubate for various time points (e.g., 0, 5, 10, 20, 30 minutes).

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Immediately measure the reaction rate (e.g., absorbance or fluorescence change over time) using a microplate reader.

  • Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration.

  • The slope of each line represents the observed rate of inactivation (k_obs).

  • Re-plot the k_obs values against the inhibitor concentrations.

  • Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (kinact) and the inhibitor concentration at half-maximal inactivation rate (KI). The ratio kinact/KI provides the second-order rate constant.

Cell-Based Assays

Cell-based assays are crucial for evaluating the efficacy and potential toxicity of a compound in a more physiologically relevant context.[18][19][20]

Protocol 3: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

CETSA is a powerful technique to verify that a compound binds to its intended target in intact cells.

Materials:

  • Cultured cells expressing the target protein

  • 1-Nitro-3-(prop-2-ene-1-sulfonyl)benzene (or derivative)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific for the target protein

Procedure:

  • Treat cultured cells with the inhibitor at the desired concentration and a vehicle control (e.g., DMSO) for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures using a thermal cycler for a fixed duration (e.g., 3 minutes).

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble and aggregated protein fractions by centrifugation.

  • Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against the target protein.

  • Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Data Presentation and Visualization

Quantitative Data Summary
ParameterDescriptionTypical Value Range
kinact Maximal rate of inactivation0.01 - 1 min⁻¹
KI Inhibitor concentration at half-maximal inactivation rate1 nM - 10 µM
kinact/KI Second-order rate constant of inactivation10³ - 10⁷ M⁻¹s⁻¹
IC₅₀ Concentration for 50% inhibition (time-dependent)Varies with incubation time
CETSA ΔTm Change in melting temperature upon ligand binding1 - 10 °C
Visualizations
Covalent Modification of a Cysteine Residue

G cluster_0 Protein Active Site cluster_1 Inhibitor Target_Cys Target Protein-Cys-S⁻ Covalent_Adduct Target Protein-Cys-S-CH₂-CH₂-SO₂-R Target_Cys->Covalent_Adduct Michael Addition Vinyl_Sulfone R-SO₂-CH=CH₂ Vinyl_Sulfone->Covalent_Adduct

Caption: Covalent modification of a cysteine residue by a vinyl sulfone inhibitor.

Workflow for Covalent Inhibitor Evaluation

G Synthesis Synthesis & Characterization Biochemical_Assay Biochemical Assay (kinact/KI) Synthesis->Biochemical_Assay Target_Engagement Target Engagement (CETSA) Biochemical_Assay->Target_Engagement Cell_Based_Assay Cell-Based Functional Assay Target_Engagement->Cell_Based_Assay In_Vivo_Studies In Vivo Efficacy & PK/PD Cell_Based_Assay->In_Vivo_Studies

Caption: A typical workflow for the evaluation of covalent inhibitors.

Conclusion

1-Nitro-3-(prop-2-ene-1-sulfonyl)benzene represents a promising starting point for the design of novel covalent inhibitors. The combination of a tunable vinyl sulfone warhead and a versatile nitrobenzene scaffold provides medicinal chemists with a rich platform for developing potent and selective drug candidates. The protocols and conceptual framework provided in this document are intended to serve as a valuable resource for researchers embarking on the exploration of this and related chemical entities in their drug discovery programs. Rigorous evaluation of both efficacy and potential toxicity will be paramount in translating the potential of this scaffold into tangible therapeutic benefits.

References

  • Das, B., Lingaiah, M., Damodar, K., & Bhunia, N. (2011). An Efficient Synthesis of Vinyl Sulfones from Alkenes and Aryl Sulfinates. Synthesis, 2011(18), 2941-2644. [Link]

  • Organic & Biomolecular Chemistry. (2017). Vinyl sulfone synthesis via copper-catalyzed three-component decarboxylative addition. Royal Society of Chemistry. [Link]

  • Scifinder. (2006). Vinyl sulfones: synthetic preparations and medicinal chemistry applications. PubMed. [Link]

  • El Fakih, H., et al. (1994). Synthesis of vinyl sulfones from aryl methyl ketones under sonochemical conditions and formation. Taylor & Francis Online. [Link]

  • Ahmadi, R., & Emami, S. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. ResearchGate. [Link]

  • Revathi, S., Meena, M., & Ghatak, T. (2018). Synthesis of aryl-modified terminal vinyl sulfones via epoxide ring opening. ResearchGate. [Link]

  • Ahmadi, R., & Emami, S. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. PubMed. [Link]

  • Li, Z., et al. (2023). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Taylor & Francis Online. [Link]

  • Li, Z., et al. (2024). Gold(I/III)-Catalyzed Sulfonylation of Aryl/Vinyl Iodides To Synthesize Aryl Sulfones. ACS Publications. [Link]

  • Konopa, J. (2026). Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Expert Opinion on Drug Discovery. [Link]

  • Ahmadi, R., & Emami, S. (2022). Vinyl Sulfone in Drug Design Review. Scribd. [Link]

  • McCafferty, D. G., et al. (2003). A, mechanism of vinyl sulfone inhibition. In this mechanism, sortase... ResearchGate. [Link]

  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. [Link]

  • Engels, B., & Buss, S. (2015). Vinyl sulfone building blocks in covalently reversible reactions with thiols. RSC Publishing. [Link]

  • National Center for Biotechnology Information. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. PMC. [Link]

  • ACS Publications. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Pharmacology & Translational Science. [Link]

  • National Center for Biotechnology Information. (2020). Discovery of Covalent Enzyme Inhibitors Using Virtual Docking of Covalent Fragments. PMC. [Link]

  • AXXAM. (n.d.). Investigation of MOA of next generation covalent inhibitors. AXXAM. [Link]

  • Request PDF. (n.d.). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. Request PDF. [Link]

  • National Center for Biotechnology Information. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. PubMed. [Link]

  • Biointerface Research in Applied Chemistry. (2020). Design, Synthesis, and Preclinical Bio Evaluation of Chemical Conjugates Derived from Phytophenols and Nitrobenzoate as First Pl. Biointerface Research in Applied Chemistry. [Link]

  • Taylor & Francis. (n.d.). Nitrobenzene – Knowledge and References. Taylor & Francis. [Link]

  • ACS Publications. (2024). Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology. [Link]

  • SciSpace. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. SciSpace. [Link]

  • Domainex. (n.d.). Covalent inhibitor drug discovery. Domainex. [Link]

  • United States Environmental Protection Agency. (n.d.). Nitrobenzene. EPA. [Link]

  • Wikipedia. (n.d.). Nitrobenzene. Wikipedia. [Link]

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Method

Application Notes and Protocols for Electrophilic Probes in Chemical Biology: A Guide to Cysteine-Targeting Michael Acceptors

Introduction: The Power of Covalent Probes in Unraveling Cellular Function In the intricate landscape of cellular signaling, the ability to selectively identify and characterize protein function is paramount. Chemical pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Covalent Probes in Unraveling Cellular Function

In the intricate landscape of cellular signaling, the ability to selectively identify and characterize protein function is paramount. Chemical probes, small molecules designed to interact with specific biomolecules, have emerged as indispensable tools for researchers in chemical biology and drug development. Among these, covalent probes that form a stable bond with their target protein offer unique advantages, including the ability to "trap" transient interactions and facilitate downstream identification and analysis. This guide focuses on a prominent class of electrophilic chemical probes: Michael acceptors designed to target the nucleophilic cysteine residues in proteins.

While the specific compound 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene lacks extensive documentation as a chemical probe in the scientific literature, its structure embodies the key features of an electrophilic Michael acceptor. The allyl sulfonyl group, activated by the electron-withdrawing nitro group on the benzene ring, presents a reactive site for nucleophilic attack by cysteine thiols. This document will, therefore, provide a comprehensive overview of the principles and applications of this class of probes, offering researchers a robust framework for their utilization in studying protein function and discovering new therapeutic targets.

The Chemistry of Covalent Targeting: The Michael Addition

The reactivity of these probes is centered on the Michael addition reaction, a fundamental transformation in organic chemistry. In the context of chemical biology, the α,β-unsaturated system of the probe acts as the "Michael acceptor," while the deprotonated thiol group of a cysteine residue serves as the "Michael donor."

The electron-with-drawing nature of the sulfonyl group, further enhanced by the nitro substituent on the aromatic ring, polarizes the double bond of the allyl group. This polarization creates an electrophilic β-carbon, which is susceptible to attack by the highly nucleophilic thiolate anion of a reactive cysteine residue. The result is the formation of a stable carbon-sulfur covalent bond, effectively "tagging" the cysteine-containing protein.

G cluster_0 Probe and Target cluster_1 Reaction cluster_2 Product Probe 1-Nitro-3-(prop-2-ene-1-sulfonyl)benzene (Michael Acceptor) TransitionState Nucleophilic Attack Probe->TransitionState Electrophilic β-carbon Cysteine Protein-Cys-S⁻ (Nucleophile) Cysteine->TransitionState Thiolate attack CovalentAdduct Covalently Modified Protein TransitionState->CovalentAdduct C-S bond formation

Figure 1: Mechanism of Covalent Modification.

Applications in Chemical Proteomics and Drug Discovery

The ability to selectively label cysteine residues has profound implications for various research areas:

  • Activity-Based Protein Profiling (ABPP): ABPP utilizes reactive probes to survey the functional state of entire enzyme families in complex biological systems.[1] Michael acceptor probes can be used to profile the activity of cysteine-dependent enzymes, such as certain proteases and phosphatases.

  • Target Identification and Validation: When a small molecule with a desired biological effect is discovered, identifying its protein target is a critical step. Incorporating a Michael acceptor into the molecule's structure can enable covalent capture of the target protein, facilitating its identification by mass spectrometry.

  • Mapping Post-Translational Modifications (PTMs): Cysteine residues are subject to a variety of PTMs, including oxidation and nitrosation, which can alter their reactivity.[2][3] Electrophilic probes can be used to assess the modification status of cysteines on a proteome-wide scale.[4]

  • Covalent Drug Design: The development of covalent inhibitors has gained significant traction in recent years. By irreversibly binding to their target, covalent drugs can offer enhanced potency and prolonged duration of action. Michael acceptors are a common "warhead" used in the design of such drugs.

Experimental Protocols

The following protocols provide a general framework for the use of Michael acceptor-based probes. It is crucial to optimize concentrations and incubation times for each specific probe and biological system.

Protocol 1: In Vitro Labeling of a Purified Protein

This protocol is designed to confirm the reactivity of the probe with a specific protein of interest.

Materials:

  • Purified protein containing a reactive cysteine.

  • Michael acceptor probe (e.g., 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene).

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds).

  • SDS-PAGE reagents and equipment.

  • Coomassie stain or Western blotting reagents.

Procedure:

  • Protein Preparation: If necessary, reduce any disulfide bonds in the purified protein by incubating with 1-5 mM DTT or TCEP for 30 minutes at room temperature. Remove the reducing agent using a desalting column.

  • Labeling Reaction: In a microcentrifuge tube, combine the purified protein (final concentration 1-10 µM) with the Michael acceptor probe (final concentration 10-100 µM) in the reaction buffer.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-2 hours.

  • Quenching (Optional): The reaction can be quenched by adding a 10-fold molar excess of a small molecule thiol, such as β-mercaptoethanol or DTT.

  • Analysis: Analyze the reaction products by SDS-PAGE. A successful labeling event will result in a mass shift of the protein band, which can be visualized by Coomassie staining or detected by Western blotting if an antibody against the protein is available.

Protocol 2: Labeling of Proteins in Cell Lysate

This protocol allows for the profiling of probe-reactive proteins in a complex biological mixture.

Materials:

  • Cultured cells.

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Michael acceptor probe with a reporter tag (e.g., alkyne or azide for click chemistry, or a fluorophore).

  • Click chemistry reagents (if applicable).

  • SDS-PAGE and in-gel fluorescence scanning equipment or mass spectrometry facility.

Procedure:

  • Cell Lysis: Harvest cultured cells and lyse them in an appropriate lysis buffer on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Labeling: Dilute the lysate to a final protein concentration of 1-2 mg/mL. Add the tagged Michael acceptor probe to a final concentration of 1-10 µM.

  • Incubation: Incubate the mixture for 30-60 minutes at room temperature.

  • Reporter Tag Conjugation (for click chemistry): If using an alkyne- or azide-tagged probe, perform the click reaction according to the manufacturer's protocol to attach a fluorescent reporter or biotin for enrichment.

  • Analysis:

    • SDS-PAGE: Separate the labeled proteins by SDS-PAGE and visualize the fluorescently tagged proteins using an in-gel fluorescence scanner.

    • Mass Spectrometry: For proteome-wide analysis, the labeled proteins can be enriched (if biotinylated) and subjected to tryptic digestion followed by LC-MS/MS analysis to identify the labeled proteins and the specific sites of modification.

G Start Start: Cell Lysate Probe Add Tagged Probe Start->Probe Incubate Incubate Probe->Incubate Click Click Chemistry (Optional) Incubate->Click SDS_PAGE SDS-PAGE Analysis Click->SDS_PAGE MS Mass Spectrometry Click->MS

Figure 2: Workflow for Proteome Profiling.

Data Presentation and Interpretation

Table 1: Representative Data from a Proteome Profiling Experiment

Protein IDGene NameSite of ModificationFold Change (Treated/Control)
P04035ANXA2Cys85.2
Q06830PRDX1Cys523.8
P60709ACTBCys3742.1

Data are hypothetical and for illustrative purposes only.

The interpretation of data from chemical probe experiments requires careful consideration. An increase in labeling intensity in a treated sample compared to a control can indicate an increase in the accessibility or reactivity of the target cysteine. Conversely, a decrease in labeling may suggest that the cysteine is occupied by a competing ligand or has undergone a post-translational modification.

Considerations for Experimental Design

  • Probe Selectivity: Not all cysteines are equally reactive. The local environment of the cysteine, including its pKa and accessibility, will influence its susceptibility to labeling. It is important to characterize the selectivity of a new probe.

  • Probe Concentration: Use the lowest effective concentration of the probe to minimize off-target effects and potential cytotoxicity in live-cell experiments.

  • Controls: Appropriate controls are essential for data interpretation. These include vehicle-only controls, and in competitive profiling experiments, a no-competitor control.

  • Orthogonal Validation: Key findings should be validated using orthogonal methods, such as Western blotting with an antibody against the protein of interest or by generating a mutant protein where the target cysteine is replaced with a non-reactive amino acid.

Conclusion

Michael acceptor-based electrophilic probes are powerful tools for interrogating the function of cysteine-containing proteins. By understanding the underlying chemistry and carefully designing experiments, researchers can gain valuable insights into cellular processes and accelerate the discovery of new medicines. While the specific probe 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene remains to be fully characterized in a biological context, the principles outlined in this guide provide a solid foundation for its potential application and for the broader use of this important class of chemical probes.

References

  • Hao, G., et al. (2021). A Caged Electrophilic Probe for Global Analysis of Cysteine Reactivity in Living Cells. Journal of the American Chemical Society, 143(22), 8435–8445.
  • Parker, C. G., & Cravatt, B. F. (2015). Optimization of Caged Electrophiles for Improved Monitoring of Cysteine Reactivity in Living Cells. ACS Chemical Biology, 10(9), 2029–2037.
  • Wang, J., et al. (2022). A Nucleophilic Chemical Probe Targeting Electrophilic Functional Groups in an Untargeted Way to Explore Cysteine Modulators in Natural Products. ACS Chemical Biology, 17(7), 1856–1865.
  • Weerapana, E., et al. (2010). A Caged Electrophilic Probe for Global Analysis of Cysteine Reactivity in Living Cells. Journal of the American Chemical Society, 132(41), 14361–14363.
  • Jones, L. H., et al. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products.
  • Cravatt, B. F., et al. (2008). Chemical proteomic identification of functional cysteines with atypical electrophile reactivities. Journal of the American Chemical Society, 130(31), 10412–10424.

Sources

Application

Application Notes and Protocols for the Polymerization of 1-Nitro-3-(prop-2-ene-1-sulfonyl)benzene and its Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: Harnessing the Unique Functionality of Nitro- and Sulfonyl-Substituted Allylic Monomers The monomer 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Unique Functionality of Nitro- and Sulfonyl-Substituted Allylic Monomers

The monomer 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene presents a unique combination of functional groups that makes it a compelling building block for advanced polymeric materials. The presence of a strongly electron-withdrawing nitro group and a sulfonyl group on the aromatic ring significantly influences the reactivity of the polymerizable prop-2-enyl (allyl) group. This dual activation is anticipated to impart distinct properties to the resulting polymer, including altered solubility, high refractive index, and potential for post-polymerization modification of the nitro group.[1][2] These characteristics are of significant interest in the development of specialty polymers for applications ranging from advanced optical materials to platforms for controlled drug delivery.

This guide provides a comprehensive overview of the theoretical and practical aspects of the polymerization of 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene. We will explore the most viable polymerization strategies, provide detailed experimental protocols, and discuss the characterization of the resulting polymers. The causality behind experimental choices is emphasized to provide a deeper understanding of the underlying chemical principles.

Comparative Analysis of Polymerization Strategies

The electronic nature of the monomer is the primary determinant of its polymerization behavior. The potent electron-withdrawing character of both the nitro and sulfonyl substituents creates a highly polarized double bond, making the monomer particularly susceptible to nucleophilic attack.

Polymerization TypeExpected ReactivityRationale & Comparison with Alternative Monomers
Anionic Polymerization High The electron-withdrawing nitro and sulfonyl groups are expected to stabilize a propagating carbanion, leading to rapid polymerization.[3][4][5] This monomer is anticipated to be significantly more reactive towards anionic initiation than styrene or chlorostyrene.
Cationic Polymerization Very Low to Negligible The same electron-withdrawing groups that favor anionic polymerization will strongly destabilize a propagating carbocation, effectively preventing cationic polymerization.[5] Monomers with electron-donating groups are required for efficient cationic polymerization.
Radical Polymerization Moderate (Controlled methods recommended) While conventional radical polymerization may be possible, the high polarity of the monomer could lead to side reactions. Controlled radical polymerization techniques, such as Nitroxide-Mediated Polymerization (NMP) or Photoinduced Electron Transfer-Controlled Radical Polymerization (PET-CRP), are recommended to achieve well-defined polymers.[6][7][8][9]

Based on this analysis, anionic polymerization is the most direct and promising route for the synthesis of poly(1-nitro-3-(prop-2-ene-1-sulfonyl)benzene). Controlled radical polymerization represents a more advanced but potentially more versatile alternative.

Experimental Protocols

Protocol 1: Anionic Polymerization

This protocol is based on established methods for the anionic polymerization of monomers with electron-withdrawing groups.[5][10][11] Strict exclusion of air and moisture is critical for success.

Materials:

  • 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene (monomer)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (initiator)

  • Degassed methanol (terminating agent)

  • Dry argon or nitrogen gas

  • Standard Schlenk line and glassware

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up p1 Dry glassware under vacuum p2 Purge with inert gas p1->p2 p3 Introduce anhydrous THF p2->p3 r1 Cool THF to -78 °C p3->r1 r2 Add monomer r1->r2 r3 Add n-BuLi initiator r2->r3 r4 Allow polymerization r3->r4 w1 Quench with methanol r4->w1 w2 Precipitate in methanol w1->w2 w3 Filter and wash polymer w2->w3 w4 Dry under vacuum w3->w4

Caption: Anionic polymerization workflow.

Step-by-Step Procedure:

  • Preparation: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of dry argon.

  • Solvent and Monomer Addition: Introduce the desired volume of anhydrous THF via cannula. Cool the flask to -78 °C using a dry ice/acetone bath. Add the purified 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene monomer to the cooled solvent with vigorous stirring.

  • Initiation: Slowly add the calculated amount of n-BuLi initiator dropwise via syringe. The appearance of a deep color often indicates the formation of the propagating carbanions.

  • Polymerization: Allow the reaction to proceed at -78 °C. The optimal time should be determined empirically but can range from 30 minutes to several hours.

  • Termination: Quench the polymerization by adding a small amount of degassed methanol. The color of the solution should dissipate.

  • Isolation and Purification: Allow the flask to warm to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol. Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 60 °C overnight.

Mechanism of Anionic Polymerization:

Caption: Anionic polymerization mechanism.

Protocol 2: Controlled Radical Polymerization (NMP - Hypothetical)

This protocol is a proposed adaptation based on methods for NMP of functional styrene and acrylate monomers.[8][9]

Materials:

  • 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene (monomer)

  • N-(tert-butyl)-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or DMF)

  • Methanol

Step-by-Step Procedure:

  • Reaction Setup: In a Schlenk tube, combine the monomer, AIBN, and SG1 nitroxide in the desired molar ratio (e.g., 100:1:1.2).

  • Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove all dissolved oxygen.

  • Polymerization: Place the sealed tube in a preheated oil bath at a temperature suitable for AIBN decomposition (typically 60-80 °C).

  • Monitoring: Monitor the progress of the polymerization by taking aliquots at different time points and analyzing the conversion by ¹H NMR and molecular weight by GPC.

  • Termination and Isolation: Once the desired conversion is reached, cool the tube to room temperature to stop the polymerization. Precipitate the polymer in a large volume of methanol, filter, and dry under vacuum.

Characterization of Poly(1-nitro-3-(prop-2-ene-1-sulfonyl)benzene)

Standard polymer characterization techniques are essential to confirm the successful synthesis and to determine the properties of the material.

TechniquePurposeExpected Observations
Gel Permeation Chromatography (GPC/SEC) Determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).For anionic polymerization, a narrow PDI (<1.2) is expected, indicating a well-controlled process.[11] For controlled radical polymerization, a PDI between 1.2 and 1.5 would be typical.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Confirm the polymer structure and the absence of monomer.Disappearance of the vinyl proton signals from the monomer and the appearance of broad signals corresponding to the polymer backbone.
Differential Scanning Calorimetry (DSC) Determine the glass transition temperature (Tg).The Tg will provide insight into the polymer's amorphous or semi-crystalline nature and its thermal properties. Polymers with bulky, polar side groups often have a high Tg.[8][9]
Thermogravimetric Analysis (TGA) Evaluate the thermal stability of the polymer.Provides the decomposition temperature, which is an indicator of the material's stability at elevated temperatures. Sulfonyl-containing polymers can exhibit good thermal stability.[12][13]
UV-Vis Spectroscopy Quantify the incorporation of the nitro-aromatic chromophore.A characteristic absorbance peak for the nitrobenzene moiety can be used to confirm its presence in the polymer.[14]

Potential Applications in Drug Development and Materials Science

The unique structure of poly(1-nitro-3-(prop-2-ene-1-sulfonyl)benzene) opens up several avenues for its application:

  • Precursor for Functional Polymers: The nitro group is a versatile functional handle. It can be readily reduced to an amine, which can then be used to conjugate drugs, targeting ligands, or other bioactive molecules.[2] This makes the polymer a potential scaffold for creating sophisticated drug delivery systems.

  • High Refractive Index Materials: Polymers containing sulfonyl groups and aromatic rings are known to exhibit high refractive indices and good thermal stability.[1][12] This could make these materials suitable for applications in optical lenses and coatings.

  • Stimuli-Responsive Materials: The nitroaromatic group can be sensitive to certain stimuli. For instance, some ortho-nitrobenzyl groups are photolabile, undergoing cleavage upon UV irradiation.[14] While the current monomer is a meta-substituted derivative, the potential for creating stimuli-responsive materials by incorporating similar functionalities is a promising area of research.

  • Membrane Applications: Sulfonated aromatic polymers are extensively studied for use as proton-exchange membranes in fuel cells due to their high thermal and chemical stability.[13][15] While the sulfonyl group in this polymer is not a sulfonic acid, the base polymer's properties might make it a candidate for subsequent sulfonation and use in membrane technology.

Conclusion

The polymerization of 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene offers a pathway to novel polymeric materials with a unique combination of properties. Anionic polymerization stands out as the most direct synthetic route, while controlled radical methods provide an alternative for achieving well-defined polymer architectures. The resulting polymers hold considerable promise for applications in drug development, as precursors to functional materials, and in the field of advanced optics. The protocols and characterization methods detailed in this guide provide a solid foundation for researchers to explore the potential of this intriguing monomer.

References

  • Photomediated Controlled Radical Homopolymerization of Sulfonated α-Olefins and Vinyl Ethers with Propagating Sulfonyl Radicals. Angewandte Chemie International Edition.
  • Anionic polymerization of β‐nitrostyrenes. ResearchGate.
  • Synthesis and characterization of novel fluoropolymers containing sulfonyl and perfluorocyclobutyl units. ResearchGate.
  • Photomediated Controlled Radical Homopolymerization of Sulfonated α‐Olefins and Vinyl Ethers with Propagating Sulfonyl Radicals. ResearchGate.
  • Anionic polymerization of β‐nitrostyrenes. Semantic Scholar.
  • Anionic Polymerization of Styrene. University of Southern Mississippi.
  • Sulfonyl-containing polymer and its alumina nanocomposite with high Abbe number and high refractive index. Optica Publishing Group.
  • Synthesis and Characterization of Sulfonated Poly(Phenylene) Containing a Non-Planar Structure and Dibenzoyl Groups. MDPI.
  • Theoretical Study of Vinyl-Sulfonate Monomers and Their Effect as the Dopants of Polyaniline Dimers. MDPI.
  • Vinyl monomers bearing a sulfonyl(trifluoromethane sulfonyl) imide group: synthesis and polymerization using nitroxide-mediated polymerization. Polymer Chemistry (RSC Publishing).
  • Synthesis and characterization of novel (sulfonated) poly(arylene ether)s with pendent trifluoromethyl groups. R Discovery.
  • Synthesis and characterization of sulfonated poly(ether sulfone)s containing mesonaphthobifluorene for polymer electrolyte membrane fuel cell. PubMed.
  • Application Notes and Protocols for Polymer Functionalization with 2-(Bromomethyl)-4-chloro-1-nitrobenzene and its Analogs. BenchChem.
  • Vinyl monomers bearing a sulfonyl(trifluoromethane sulfonyl) imide group: synthesis and polymerization using nitroxide-mediated polymerization. Polymer Chemistry (RSC Publishing). DOI:10.1039/C6PY01004K.
  • Radical polymerisation of vinyl‐based monomers and schematic... ResearchGate.
  • o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. ACS Publications.
  • Anionic polymerization of p-(2,2′-diphenylethyl)styrene and applications to graft copolymers. PMC.
  • Anionic polymerization of various p-substituted styrenes,... ResearchGate.
  • 3.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts.
  • 1-Nitro-3-(prop-2-yne-1-sulfonyl)benzene. PubChem.
  • Synthesis of polysiloxane elastomers modified with sulfonyl side groups and their electromechanical response. RSC Publishing.
  • Stimuli-Responsive Polymer Networks: Application, Design, and Computational Exploration. ACS Publications.
  • Application Notes and Protocols for the Synthesis of Specialty Polymers Using 1-Bromo-3-nitrobenzene Derivatives. BenchChem.
  • 16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts.
  • 1-Nitro-3-[(phenylsulfonyl)methyl]benzene. MDPI.
  • A Comparative Study on the Polymerization Behavior of 1-Chloro-3-(2-nitrovinyl)benzene. BenchChem.
  • 1-nitro-3-[(4-nitrophenyl)sulfonyl]benzene. MilliporeSigma.

Sources

Method

Application Note: Antimicrobial Screening of 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene

Target Audience: Microbiologists, Medicinal Chemists, and Preclinical Drug Development Professionals. Introduction & Mechanistic Rationale The compound 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene (also referred to as 1-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Microbiologists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Introduction & Mechanistic Rationale

The compound 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene (also referred to as 1-nitro-3-(allylsulfonyl)benzene) represents a highly compelling dual-pharmacophore scaffold for antimicrobial drug discovery. The structural integration of a nitrobenzene moiety with an allylsulfonyl group provides a bifurcated mechanism of action (MoA) capable of overcoming standard bacterial resistance pathways.

  • Nitroaromatic Bioreduction: The nitro group undergoes intracellular reduction mediated by bacterial nitroreductases (using NADH/NADPH). This process generates highly reactive intermediates, including nitroso and hydroxylamine species, which covalently bind to bacterial DNA and proteins, inducing lethal macromolecular damage[1].

  • Allylsulfonyl Michael Acceptor: The prop-2-ene-1-sulfonyl (allylsulfonyl) moiety acts as a potent Michael acceptor. It is highly susceptible to nucleophilic attack by thiolate side chains of cysteine residues within essential bacterial enzymes (e.g., cysteine proteases and thiol-dependent oxidoreductases), leading to irreversible covalent inhibition[2].

Understanding this dual causality is critical for designing screening protocols, as the compound's efficacy will depend on both the expression of bacterial nitroreductases and the accessibility of critical thiol targets.

MoA cluster_nitro Pathway 1: Nitro Reduction cluster_allyl Pathway 2: Thiol Alkylation Cmpd 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene NTR Bacterial Nitroreductases (NADH/NADPH dependent) Cmpd->NTR Nitro Group Cys Essential Bacterial Enzymes (Cysteine-rich) Cmpd->Cys Allylsulfonyl Group RNS Reactive Nitroso/Hydroxylamine Intermediates NTR->RNS DNA DNA Damage & Strand Breaks RNS->DNA Death Bacterial Cell Death DNA->Death Adduct Covalent Thiol Adduct (Michael Addition) Cys->Adduct EnzInhib Irreversible Enzyme Inhibition Adduct->EnzInhib EnzInhib->Death

Figure 1: Dual mechanism of action for 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene.

Compound Handling and Preparation

Due to the hydrophobic nature of the sulfonylbenzene scaffold, aqueous solubility is limited. Proper vehicle selection is critical to ensure accurate dosing without inducing solvent toxicity.

  • Stock Solution: Dissolve the compound in 100% molecular-biology grade Dimethyl Sulfoxide (DMSO) to a concentration of 10.24 mg/mL or 10.24 mM.

  • Causality for Solvent Choice: DMSO ensures complete dissolution of the allylsulfonyl moiety. However, the final concentration of DMSO in the assay must not exceed 1% (v/v), as higher concentrations disrupt bacterial lipid bilayers and artificially lower the Minimum Inhibitory Concentration (MIC).

  • Stability: Allyl sulfones can undergo slow hydrolysis or react with environmental nucleophiles. Store stock aliquots at -20°C in amber vials (the nitro group is photosensitive) and avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol A: MIC Determination via Broth Microdilution

This protocol is strictly grounded in the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for aerobic bacteria[3].

Step-by-Step Methodology:

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). The calcium and magnesium cation adjustment is critical for stabilizing the bacterial outer membrane and ensuring reproducible diffusion of the compound.

  • Inoculum Standardization: Select 3–5 isolated colonies of the test organism from an agar plate. Suspend in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Serial Dilution: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the compound in CAMHB. The testing range should typically span from 64 μg/mL down to 0.06 μg/mL.

  • Inoculation: Add 50 μL of the standardized bacterial inoculum to 50 μL of the diluted compound in each well.

  • Controls: Include a Growth Control (media + inoculum + 1% DMSO), a Sterility Control (media only), and a Positive Control (e.g., Ciprofloxacin or Chloramphenicol).

  • Incubation: Seal the plate with a breathable membrane and incubate at 35°C ± 2°C for 16–20 hours under ambient air.

  • Endpoint Reading: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth (assessed via naked eye or spectrophotometrically at OD 600​ ).

Protocol B: Minimum Bactericidal Concentration (MBC)

To determine whether the compound is bacteriostatic or bactericidal:

  • Following the MIC reading, aspirate 10 μL from all optically clear wells (MIC and above) and the growth control well.

  • Spot-plate the aliquots onto drug-free Tryptic Soy Agar (TSA) plates.

  • Incubate at 35°C for 24 hours.

  • Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction ( 3 -log 10​ drop) of the initial inoculum.

Protocol C: Mechanism of Action - Thiol Reactivity Assay

To validate the Michael acceptor activity of the allylsulfonyl group[2], a cell-free Thiol Reactivity Assay using Ellman’s Reagent (DTNB) is recommended.

  • Incubate 100 μM of the compound with 100 μM of a model thiol (e.g., L-cysteine or Glutathione) in 50 mM Tris-HCl buffer (pH 7.4) at 37°C.

  • At specific time intervals (0, 15, 30, 60, 120 mins), extract a 50 μL aliquot and react it with 150 μL of 0.5 mM DTNB.

  • Measure absorbance at 412 nm. A time-dependent decrease in free thiol concentration confirms the covalent alkylation mechanism of the allylsulfonyl group.

Workflow Prep Inoculum Prep (0.5 McFarland) Inoc Microplate Inoculation Prep->Inoc Dilute Compound Serial Dilution Dilute->Inoc Incub Incubation (35°C, 16-20h) Inoc->Incub MIC MIC Reading (OD600 / Visual) Incub->MIC MBC MBC Plating (Agar Recovery) MIC->MBC

Figure 2: Standardized CLSI workflow for MIC and MBC determination.

Data Presentation & Interpretation

Quantitative data must be rigorously structured to differentiate between susceptible and resistant phenotypes, and to identify the bactericidal threshold. Below is a representative data structure for evaluating 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene against an ESKAPE pathogen panel.

Table 1: Representative MIC and MBC Data Summary

Bacterial StrainGram StainMIC (μg/mL)MBC (μg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 29213Positive2.04.02Bactericidal
E. faecalis ATCC 29212Positive4.016.04Bactericidal
E. coli ATCC 25922Negative16.0>64.0>4Bacteriostatic
P. aeruginosa ATCC 27853Negative64.0>64.0N/AHighly Resistant

Note: An MBC/MIC ratio of ≤4 is generally indicative of a bactericidal mechanism, which is expected given the DNA-damaging and covalent-binding nature of the compound's pharmacophores.

Table 2: Thiol Depletion Kinetics (MoA Validation)

Incubation Time (min)Free Thiol Remaining (%)Alkylation Status
0100.0 ± 0.0Baseline
1578.4 ± 2.1Rapid initial Michael addition
3045.2 ± 3.4Intermediate depletion
6012.8 ± 1.5Near-complete target saturation
120< 5.0Complete covalent adduction

References

  • CLSI M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Clinical and Laboratory Standards Institute (CLSI)[Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives Encyclopedia.pub [Link]

Sources

Application

Application Note: Chemoselective Synthesis of 3-(Allylsulfonyl)aniline from 1-Nitro-3-(prop-2-ene-1-sulfonyl)benzene

Introduction & Mechanistic Rationale The synthesis of highly functionalized aniline derivatives is a cornerstone in the development of modern pharmaceuticals, agrochemicals, and advanced materials. The target compound, 3...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of highly functionalized aniline derivatives is a cornerstone in the development of modern pharmaceuticals, agrochemicals, and advanced materials. The target compound, 3-(allylsulfonyl)aniline , is synthesized via the reduction of 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene (also known as 3-nitrophenyl allyl sulfone).

This transformation presents a classic chemoselectivity challenge. The starting material contains three reactive moieties:

  • Nitro group (-NO₂): The target for reduction to a primary amine (-NH₂).

  • Allyl double bond (-CH=CH₂): Highly susceptible to catalytic hydrogenation (e.g., Pd/C, H₂)[1].

  • Sulfone group (-SO₂-): Susceptible to reductive cleavage (desulfonylation) under strongly reducing single-electron transfer (SET) conditions, such as dissolving metals (Li/NH₃)[2].

To achieve absolute chemoselectivity, the reduction method must operate within a specific thermodynamic window—potent enough to reduce the strongly electron-withdrawing nitro group, but mild enough to leave the alkene and sulfone intact.

The Iron/Ammonium Chloride (Béchamp-Type) Strategy

The gold standard for this transformation is the use of activated iron powder in the presence of ammonium chloride (Fe/NH₄Cl)[3][4].

  • Causality & Mechanism: Iron acts as a mild SET agent. The nitro group readily accepts an electron to form a radical anion, which is rapidly protonated by the weakly acidic NH₄Cl medium. This step repeats, driving the nitro group through nitroso and hydroxylamine intermediates to the final aniline. Because the reduction potential of the isolated allyl double bond is significantly higher, it cannot accept electrons from iron under these conditions. Furthermore, the mild, near-neutral pH prevents base-catalyzed isomerization of the allyl double bond or nucleophilic attack on the sulfone[3][4]. Recent advancements even allow this iron-mediated reduction to be performed under sustainable mechanochemical (ball-milling) conditions[5][6][7].

The Zinin Reduction Strategy

An alternative approach is the Zinin reduction, which utilizes sulfide anions (e.g., Na₂S or NaSH) as the electron donor[8][9].

  • Causality & Mechanism: The sulfide ion selectively attacks the highly electrophilic nitrogen of the nitro group. The reaction is a purely redox-driven process where sulfur is oxidized (eventually to thiosulfate or elemental sulfur) and the nitro group is reduced. Because the allyl and sulfone groups are not electrophilic enough to react with the sulfide under these conditions, they are perfectly preserved[10][11].

Experimental Protocols

Method A: Iron-Mediated Reduction (Recommended for Scalability & Yield)

This protocol relies on the established Fe/NH₄Cl system, ensuring >95% chemoselectivity[3][4].

Reagents & Materials:

  • 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene: 10.0 mmol (Starting Material)

  • Iron powder (fine, <10 μm): 50.0 mmol (5.0 equiv)

  • Ammonium chloride (NH₄Cl): 50.0 mmol (5.0 equiv)

  • Solvent: Ethanol/Water (4:1 v/v), 50 mL

  • Celite (for filtration)

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 mmol of 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene in 40 mL of ethanol.

  • Activation: In a separate beaker, dissolve 50.0 mmol of NH₄Cl in 10 mL of distilled water. Add this aqueous solution to the ethanolic substrate mixture.

  • Addition of Reductant: Heat the mixture to 60 °C. Carefully add the iron powder (50.0 mmol) in small portions over 15 minutes to prevent excessive exothermic boiling[3].

  • Reaction: Raise the temperature to 75–80 °C (gentle reflux) and stir vigorously for 2–3 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 7:3). The nitro compound will disappear, replaced by a lower-Rf, UV-active amine spot.

  • Quenching & Filtration: Once complete, cool the reaction mixture to room temperature. Add 50 mL of ethyl acetate and filter the entire suspension through a tightly packed pad of Celite to remove iron oxides and unreacted iron. Wash the Celite pad with an additional 30 mL of ethyl acetate.

  • Workup: Transfer the filtrate to a separatory funnel. Wash with saturated NaHCO₃ (30 mL) followed by brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude 3-(allylsulfonyl)aniline is typically >95% pure. If necessary, purify via flash column chromatography (silica gel, gradient elution with Hexanes/EtOAc).

Method B: Zinin Reduction (Alternative for Metal-Free Requirements)

This method is ideal when transition metal contamination (even trace iron) must be strictly avoided[8][11].

Reagents & Materials:

  • 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene: 10.0 mmol

  • Sodium sulfide nonahydrate (Na₂S·9H₂O): 30.0 mmol (3.0 equiv)

  • Solvent: Methanol/Water (3:1 v/v), 40 mL

Step-by-Step Procedure:

  • Preparation: Dissolve the starting material (10.0 mmol) in 30 mL of methanol in a 100 mL round-bottom flask.

  • Reagent Addition: Dissolve Na₂S·9H₂O (30.0 mmol) in 10 mL of water. Add this dropwise to the reaction flask at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to 65 °C for 4–5 hours. The solution will turn deep yellow/orange as polysulfides form[9].

  • Workup: Cool to room temperature and concentrate the methanol under vacuum. Dilute the aqueous residue with water (30 mL) and extract with dichloromethane (3 x 30 mL).

  • Washing: Wash the combined organic layers with water (2 x 20 mL) to remove residual sulfides, dry over MgSO₄, and evaporate the solvent.

Quantitative Data Comparison

The following table summarizes the performance metrics of the two protocols based on standard laboratory optimization for functionalized nitroarenes[3][11].

MetricMethod A (Fe/NH₄Cl)Method B (Zinin / Na₂S)
Typical Yield 88 – 94%75 – 82%
Reaction Time 2 – 3 hours4 – 5 hours
Chemoselectivity >98% (No allyl reduction)>95% (Trace disulfide byproducts)
Scalability Excellent (Kilogram scale)Moderate (Exothermic, odor issues)
Environmental Impact Low (Iron oxides are benign)Moderate (H₂S gas risk, sulfide waste)
Purification Need Minimal (Celite filtration usually suffices)Moderate (Column chromatography often needed)

Reaction Pathway Visualization

The diagram below illustrates the logical flow of the chemoselective reduction versus non-selective pathways that lead to target degradation.

ChemoselectiveReduction SM 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene (Starting Material) Target 3-(allylsulfonyl)aniline (Target Product) SM->Target Fe/NH4Cl or Na2S (Chemoselective) OverRed 3-(propylsulfonyl)aniline (Alkene Reduction) SM->OverRed Pd/C, H2 (Non-selective) Cleavage Aniline + Cleaved Sulfone (Desulfonylation) SM->Cleavage Li/NH3 or Na/Hg (Strong SET)

Reaction pathways highlighting chemoselective nitro reduction vs. undesired side reactions.

Analytical Characterization & Troubleshooting

To ensure the structural integrity of the 3-(allylsulfonyl)aniline product, researchers should rely on ¹H NMR spectroscopy:

  • Success Indicators: The appearance of a broad singlet integrating to 2H around δ 3.8–4.2 ppm confirms the formation of the -NH₂ group.

  • Preservation of the Allyl Group: The terminal alkene protons should appear as a distinct multiplet at δ 5.1–5.4 ppm, and the internal alkene proton as a multiplet at δ 5.7–5.9 ppm. If these signals disappear and are replaced by an aliphatic triplet/sextet pattern, over-reduction to the propyl sulfone has occurred (indicating the reductant was too harsh).

  • Preservation of the Sulfone: The methylene protons adjacent to the sulfone (-CH₂-SO₂-) should remain visible as a doublet around δ 3.8 ppm.

Troubleshooting Incomplete Conversion: If TLC indicates unreacted starting material after 3 hours in Method A, the iron powder may be passivated (oxidized surface). Ensure the use of fresh, finely powdered iron (<10 μm) and verify that the reaction temperature is maintained at a steady 75–80 °C[3][4].

References

  • Liu, Y., Lu, Y., Prashad, M., Repič, O., & Blacklock, T. J. (2005). "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron." Advanced Synthesis & Catalysis, 347(2–3), 217–219.[Link]

  • Bahadur, V., Dehade, A. S., Das, D., Kamath, P., Pal, S., Manjunath, B., & Mukhopadhyay, P. P. (2025). "Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach." RSC Mechanochemistry, 2, 802-808.[Link]

  • Mondal, U. (2017). "Chemoselective Reduction of Nitroarenes using Hydrogen Sulphide under Phase Transfer Catalysis." Ph.D. Thesis, National Institute of Technology Rourkela.[Link]

  • Kim, S., et al. (2001). "Desulfonylation via Radical Process: Recent Developments in Organic Synthesis." Chemical Reviews.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene

Welcome to our dedicated technical support guide for the synthesis of 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene. This resource is tailored for researchers, medicinal chemists, and process development professionals aiming...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for the synthesis of 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene. This resource is tailored for researchers, medicinal chemists, and process development professionals aiming to enhance the yield and purity of this valuable synthetic intermediate. This guide moves beyond simple protocols to explain the "why" behind experimental choices, providing a framework for logical troubleshooting and optimization based on core chemical principles.

The most common and reliable method for synthesizing 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene involves the S-alkylation of a sulfinate salt, specifically sodium 3-nitrobenzenesulfinate, with an allylic electrophile such as allyl bromide. This guide will focus on troubleshooting this specific synthetic pathway.

Core Synthesis Workflow

The overall process is a straightforward, yet nuanced, two-component reaction followed by a standard workup and purification. Understanding each stage is critical for identifying potential yield loss.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Process SM1 Sodium 3-nitrobenzenesulfinate Reaction S-Alkylation (SN2) SM1->Reaction SM2 Allyl Bromide SM2->Reaction Workup Aqueous Workup (Quench & Wash) Reaction->Workup Solvent, Temp. Extraction Organic Extraction (e.g., Ethyl Acetate) Workup->Extraction Purification Column Chromatography Extraction->Purification Dry & Concentrate Product Final Product Purification->Product

Caption: General workflow for the synthesis of 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

Low yield is the most frequent complaint and typically points to one of three areas: starting material quality, sub-optimal reaction conditions, or inefficient workup.

A1: Causality-Based Troubleshooting for Low Yield

  • Integrity of Starting Materials:

    • Sodium 3-nitrobenzenesulfinate: This starting material is often prepared by the reduction of 3-nitrobenzenesulfonyl chloride or from sodium 3-nitrobenzenesulfonate. Incomplete reduction or purification can leave residual sulfonyl chloride or sulfonate salts, which are unreactive under these conditions. The sulfinate is also susceptible to air oxidation back to the sulfonate.

      • Actionable Advice: Verify the purity of your sulfinate by ¹H NMR. If you prepare it yourself, ensure complete reduction and thorough purification to remove inorganic salts. Store it under an inert atmosphere (N₂ or Ar) in a desiccator.

    • Allyl Bromide Quality: Allyl bromide is a reactive electrophile that can degrade over time, especially when exposed to light or moisture, leading to the formation of allyl alcohol and various oligomers.[1]

      • Actionable Advice: Use freshly opened or recently distilled allyl bromide for best results. A simple check for significant degradation is a refractive index measurement.

  • Sub-Optimal Reaction Conditions: This reaction is a classic Sₙ2 substitution. The yield is highly dependent on conditions that favor this mechanism.

    • Solvent Choice is Critical: The solvent must effectively solvate the sodium cation of the sulfinate salt without strongly solvating the sulfinate anion, thereby preserving its nucleophilicity.

      • Explanation: Protic solvents (e.g., ethanol, water) will hydrogen-bond with the oxygen atoms of the sulfinate anion, creating a large solvent shell that sterically hinders its approach to the electrophilic carbon of allyl bromide. This drastically slows the desired Sₙ2 reaction.

      • Actionable Advice: Employ a polar aprotic solvent. N,N-Dimethylformamide (DMF) or acetone are excellent choices that promote high reaction rates for Sₙ2 processes.[2]

    • Temperature Control: While heating is necessary to drive the reaction, excessive temperatures can promote side reactions.

      • Explanation: Allyl systems are prone to side reactions at high temperatures. Allyl bromide, in particular, can undergo elimination or self-reaction.[3] The sulfinate starting material or the sulfone product may also decompose if heated too strongly.

      • Actionable Advice: Maintain a moderate reaction temperature, typically between 50-65 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid unnecessarily long heating times.

Table 1: Recommended vs. Problematic Reaction Parameters

ParameterRecommended ConditionCommon Pitfall & Explanation
Solvent DMF, Acetone (Polar Aprotic)Ethanol, Methanol (Protic) - Reduces nucleophilicity of the sulfinate anion via H-bonding.
Temperature 50 - 65 °C> 80 °C - Promotes decomposition of allyl bromide and potential side reactions.
Stoichiometry 1.1 - 1.2 equivalents of Allyl Bromide> 2.0 equivalents - Unnecessary excess complicates purification and increases cost.
Atmosphere Inert (Nitrogen or Argon)Air - Can lead to slow oxidation of the sulfinate starting material.
Monitoring TLC (e.g., 3:1 Hexane:Ethyl Acetate) every 1-2 hoursTimed reaction - Can lead to incomplete conversion or excessive side product formation.
Q2: My TLC shows a new, less polar spot appearing over time, and my purification is difficult. What is this impurity?

A2: Identifying and Mitigating Side Products

The appearance of a new, relatively non-polar spot (running high on a normal-phase TLC plate) often indicates a side reaction involving the electrophile, allyl bromide.

  • Likely Culprit: The most probable side product is diallyl ether , formed from the reaction of allyl bromide with any trace moisture or hydroxide, followed by reaction with another molecule of allyl bromide. Other oligomerization products are also possible, especially with prolonged heating.

  • Preventative Measures:

    • Ensure Anhydrous Conditions: Dry your solvent (if not using a fresh anhydrous bottle) and glassware thoroughly.

    • Control Temperature and Time: As mentioned in Q1, do not overheat the reaction. Once TLC indicates the consumption of the limiting reagent (the sulfinate), proceed to workup.

    • Use a Modest Excess of Allyl Bromide: Using a large excess (e.g., >1.5 equivalents) provides more opportunity for self-reaction. Stick to the 1.1-1.2 equivalent range.

Q3: I am struggling with the purification. My crude product is an oil, and column chromatography gives poor separation.

A3: Best Practices for Product Isolation and Purification

The product, 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene, is often isolated as a viscous oil or a low-melting solid, making crystallization challenging. Column chromatography is the method of choice.

  • Effective Workup: Before chromatography, it is essential to remove any water-soluble starting materials or byproducts.

    • Actionable Advice: After the reaction is complete, cool the mixture, dilute it with ethyl acetate (or another suitable organic solvent), and wash it sequentially with water (2-3 times) and then with brine (saturated NaCl solution). The brine wash helps to break any emulsions and removes residual water from the organic layer.[4]

  • Optimized Column Chromatography:

    • Slurry Packing: Always pack your column using the "slurry method" with your chosen eluent system (e.g., 10% ethyl acetate in hexane) to ensure a well-packed, homogenous stationary phase. Air bubbles and cracks in the silica gel will ruin separation.

    • Loading: If your product is an oil, do not apply it directly to the column. Instead, dissolve the crude oil in a minimal amount of dichloromethane or your eluent, add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" technique results in much sharper bands and better separation.

    • Elution: Start with a low-polarity eluent (e.g., 5% ethyl acetate in hexane) to elute very non-polar impurities first. Then, gradually increase the polarity (gradient elution) to 15-25% ethyl acetate in hexane to elute your product.

Troubleshooting Logic Diagram

If you are facing low yields, follow this decision tree to diagnose the most likely cause.

G Start Low Yield or Impure Product CheckSM 1. Analyze Starting Materials Start->CheckSM CheckCond 2. Review Reaction Conditions Start->CheckCond CheckPuri 3. Optimize Purification Start->CheckPuri SulfinatePurity Is Sodium 3-nitrobenzenesulfinate pure and anhydrous? CheckSM->SulfinatePurity SolventChoice Using a polar aprotic solvent (e.g., DMF)? CheckCond->SolventChoice DryLoading Using 'dry loading' for column chromatography? CheckPuri->DryLoading AllylPurity Is Allyl Bromide fresh? SulfinatePurity->AllylPurity Yes Sol_RepurifySM Solution: Repurify/re-prepare sulfinate. Store under N₂. SulfinatePurity->Sol_RepurifySM No AllylPurity->CheckCond Yes Sol_FreshAllyl Solution: Use fresh or distilled allyl bromide. AllylPurity->Sol_FreshAllyl No TempControl Temperature kept at 50-65 °C? SolventChoice->TempControl Yes Sol_ChangeSolvent Solution: Switch from protic solvent (EtOH) to aprotic (DMF). SolventChoice->Sol_ChangeSolvent No TempControl->CheckPuri Yes Sol_ControlTemp Solution: Reduce temperature and monitor by TLC. TempControl->Sol_ControlTemp No Sol_ImproveColumn Solution: Adopt dry loading and gradient elution. DryLoading->Sol_ImproveColumn No

Sources

Optimization

Scaling up the synthesis of 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene

Welcome to the Technical Support Center for the scale-up and process optimization of 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene (also known as 3-nitrophenyl allyl sulfone). As a Senior Application Scientist, I have structu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and process optimization of 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene (also known as 3-nitrophenyl allyl sulfone). As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, focusing on the physicochemical causality behind process deviations and providing self-validating protocols for professional drug development and chemical engineering teams.

Process Workflow Overview

The most straightforward and scalable preparative method for allyl phenyl sulfones involves the nucleophilic substitution of an arylsulfinate salt with allyl bromide[1]. To transition from bench-scale ethanol solvents to a scalable industrial process, a biphasic system utilizing a Phase Transfer Catalyst (PTC) is implemented to enhance mass transfer and control reaction kinetics.

G N1 Sodium 3-nitrobenzenesulfinate + Allyl Bromide N2 Biphasic Reactor (Toluene/Water + TBAB) N1->N2 N3 Phase Separation & Aqueous Wash N2->N3 N4 Crude 1-Nitro-3- (prop-2-ene-1-sulfonyl)benzene N3->N4 N5 Recrystallization (Ethanol/Water) N4->N5 N6 Pure Product (>98% Purity) N5->N6

Workflow for the scalable synthesis of 3-nitrophenyl allyl sulfone.

Standard Operating Procedure: Biphasic Scale-Up Protocol

This protocol is designed as a self-validating system. At each critical juncture, a measurable parameter (temperature, phase separation time, HPLC conversion) dictates the progression to the next step, ensuring reproducibility across different reactor volumes.

Reagents:

  • Sodium 3-nitrobenzenesulfinate (1.0 eq)

  • Allyl bromide (1.1 eq) - Caution: Lachrymator and alkylating agent.

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Toluene / Water (1:1 v/v, 10 volumes total)

Step-by-Step Methodology:

  • Reactor Charging: Charge a jacketed reactor with water (5 vol), sodium 3-nitrobenzenesulfinate, and TBAB. Agitate at 150 RPM until a homogeneous solution is achieved.

  • Organic Phase Addition: Add toluene (5 vol). Adjust the reactor internal temperature ( Tr​ ) to 20°C.

  • Controlled Dosing (Self-Validating Step): Begin dosing allyl bromide via an addition funnel or dosing pump. Causality: The alkylation is exothermic. Dose at a rate that maintains Tr​ between 25°C and 30°C. If Tr​ exceeds 30°C, halt dosing; this validates that the cooling jacket capacity is the rate-limiting factor.

  • Reaction Maturation: Once dosing is complete, elevate Tr​ to 45°C. Stir vigorously (≥250 RPM to ensure optimal interfacial area for the PTC). Monitor via HPLC. The reaction is deemed complete when the sulfinate peak is <1% AUC (Area Under Curve).

  • Phase Separation: Cool to 20°C. Halt agitation and allow 30 minutes for phase settling. A clean phase break validates the absence of problematic emulsions. Drain the lower aqueous phase.

  • Workup & Isolation: Wash the organic layer with 5% NaHCO3​ (2 vol) followed by brine (2 vol). Perform a solvent swap under reduced pressure from toluene to ethanol. Induce crystallization by slowly adding water (up to 1:1 EtOH/Water) at 0-5°C. Filter and dry under vacuum.

Quantitative Scale-Up Data

The following table summarizes the process optimization data, demonstrating the shift from homogeneous to biphasic conditions to improve yield and purity at scale.

Scale (Input)Solvent SystemCatalyst Tmax​ ControlYield (%)Purity (HPLC AUC)
10 gEthanol (100%)NoneReflux (78°C)82%94.5%
100 gToluene / WaterTBAB (5 mol%)45°C91%97.8%
1.5 kgToluene / WaterTBAB (5 mol%)45°C94%>99.0%

Troubleshooting & FAQs

Q1: During the reaction, HPLC shows the formation of a secondary peak with a slightly longer retention time than the desired product. What is this, and how do we prevent it? Expert Insight: This is almost certainly the isomerized byproduct, 1-nitro-3-(prop-1-ene-1-sulfonyl)benzene (the vinyl sulfone).

  • Causality: Allyl phenyl sulfones possess acidic α -protons adjacent to the sulfone group. Under basic conditions, or prolonged heating, the compound undergoes base-catalyzed isomerization to the thermodynamically more stable α,β -unsaturated vinyl sulfone[2].

  • Resolution: Ensure your starting sulfinate salt does not contain excess free alkali (e.g., NaOH or Na2​CO3​ from its upstream synthesis). If the aqueous phase pH exceeds 8, buffer it to pH 6-7 using a dilute phosphate buffer before adding the allyl bromide. Avoid exceeding 50°C during maturation.

Q2: The reaction stalls at 70% conversion at the 1.5 kg scale, despite working perfectly at the 100 g scale. Why? Expert Insight: This is a classic mass transfer limitation inherent in biphasic scale-ups.

  • Causality: In a biphasic system, the reaction occurs at the interface or within the organic droplet where the PTC brings the sulfinate anion. As reactor volume increases, the surface-area-to-volume ratio of the droplets decreases unless agitation power is scaled non-linearly.

  • Resolution: Do not simply add more time or heat. First, validate the agitation by increasing the impeller speed or changing to a high-shear impeller (e.g., a Rushton turbine). If conversion resumes, mass transfer was the bottleneck. Alternatively, increase the TBAB catalyst loading from 5 mol% to 7.5 mol% to increase the concentration of the active lipophilic ion pair.

Q3: We are observing a strong exotherm during the allyl bromide addition that our chiller cannot keep up with. Can we dilute the allyl bromide? Expert Insight: Yes, dilution is a standard engineering control, but it affects kinetics.

  • Causality: The heat of reaction ( ΔHrxn​ ) is fixed, but the rate of heat generation ( q ) is a function of the reaction rate, which depends on the concentration of the unreacted allyl bromide.

  • Resolution: Instead of adding neat allyl bromide, dilute it 1:1 with toluene prior to dosing. This lowers the localized concentration upon entering the reactor, reducing the instantaneous reaction rate and spreading the heat generation over a longer time curve, allowing your chiller to maintain the Tr​ setpoint.

Q4: Can this compound be used directly in downstream electrocatalytic additions without further purification? Expert Insight: It depends on the residual bromide and water content.

  • Causality: Allyl phenyl sulfones are highly reactive ambident nucleophiles and can undergo electrocatalytic additions to electron-deficient alkenes[1][2]. However, residual TBAB or inorganic salts from the biphasic synthesis will alter the conductivity of the electrolyte solution, potentially shifting the required electrochemical potentials.

  • Resolution: If the material is destined for electro-organic synthesis[2], the recrystallization step (Step 6) is mandatory. Ensure the material is dried to a constant weight to remove trace water, which can act as a competing nucleophile or alter the electrogenerated base formation.

References

  • ChemicalBook. (2026). Allyl phenyl sulfone | 16212-05-8.
  • Sigma-Aldrich. Allyl phenyl sulfone purum, = 98.0 GC 16212-05-8.
  • ResearchGate. Efficient electrocatalytic addition reactions of allyl phenyl sulfone to electron deficient alkenes.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Reactions Involving 1-Nitro-3-(prop-2-ene-1-sulfonyl)benzene

Welcome to the technical support center for 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for reactions involving this versatile building block. The unique combination of a meta-directing nitro group and a highly reactive vinyl sulfone Michael acceptor presents both opportunities and challenges in synthesis. This document will address common issues in a direct question-and-answer format, explaining the causality behind experimental choices to ensure your success.

Part 1: Frequently Asked Questions (FAQs) - Substrate Reactivity and Handling
Q1: What are the primary reactive sites on 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene and how do they influence each other?

A1: This molecule possesses two key functional groups that dictate its reactivity:

  • The Vinyl Sulfone Moiety: The sulfonyl group (SO₂) is strongly electron-withdrawing, making the β-carbon of the prop-2-ene group highly electrophilic. This renders the double bond an excellent Michael acceptor for a wide range of nucleophiles.[1][2] This is typically the most reactive site for nucleophilic additions.

  • The Aromatic Nitro Group: The nitro group (NO₂) is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position.[3] More importantly, it is readily reduced to other functional groups like amines, hydroxylamines, or azo compounds, which is a cornerstone transformation in the synthesis of many pharmaceuticals.[4]

The two groups are electronically connected through the benzene ring. The deactivating nature of the nitro group can influence the overall electron density of the molecule, but the primary reactivity of the vinyl sulfone as a Michael acceptor remains dominant. The main challenge lies in achieving chemoselectivity—reacting at one site without affecting the other.

Q2: Are there any specific handling or storage recommendations for this compound?

A2: Like many sulfonyl-containing compounds, 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene can be susceptible to degradation. Sulfonyl chlorides, related precursors, are known to be sensitive to moisture, which can cause hydrolysis to the corresponding sulfonic acid.[5] While the vinyl sulfone is more stable, it is best practice to:

  • Store under an inert atmosphere (N₂ or Ar) to prevent moisture-driven side reactions.

  • Keep in a desiccator to minimize exposure to water vapor.

  • Store at cool to room temperature, protected from light. For critical applications, confirming purity via NMR or LC-MS before use is recommended if the reagent has been stored for an extended period.

Part 2: Troubleshooting Guide - Catalyst Selection for Key Transformations

This section provides solutions to common problems encountered during the catalytic transformation of 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene.

Section 2.1: Michael Addition Reactions

The vinyl sulfone moiety is a superb Michael acceptor. The choice of catalyst is critical for controlling reactivity and, especially, stereoselectivity.

A3: Low yields in Michael additions to vinyl sulfones can stem from several factors. A systematic approach is key.

Troubleshooting Workflow for Low Yield in Michael Addition

start Low Yield Observed nuc_check Is the Nucleophile Strong Enough? start->nuc_check base_check Is the Base Correct? nuc_check->base_check [Yes] solution Systematically Optimize: 1. Switch to a stronger, less-hindered base (e.g., DBU, TMG). 2. Screen solvents (e.g., Toluene, CH2Cl2, THF, MeCN). 3. Verify catalyst integrity or use a fresh batch. 4. Adjust temperature; some reactions require cooling (-20 °C) while others need gentle heating. nuc_check->solution [No] Consider a more activated nucleophile. cat_check Is the Catalyst Active? base_check->cat_check [Yes] base_check->solution [No] Base may be too weak to deprotonate the nucleophile. solv_check Is the Solvent Optimal? cat_check->solv_check [Yes] cat_check->solution [No] Catalyst may have degraded. temp_check Is the Temperature Appropriate? solv_check->temp_check [Yes] solv_check->solution [No] Poor solubility or adverse solvent effects. temp_check->solution [Yes] temp_check->solution [No] Insufficient energy or side reactions at high temp.

Caption: A decision tree for troubleshooting low yields in Michael additions.

  • Causality: The reaction requires the generation of a sufficiently nucleophilic species. For C-H acids (like 1,3-dicarbonyls), the base must be strong enough to deprotonate the pronucleophile. The catalyst's role is to activate either the nucleophile or the electrophile (the vinyl sulfone) and lower the activation energy of the C-C bond-forming step.[6] Solvent polarity and temperature directly impact reaction rates and catalyst stability.[7]

A4: Achieving high enantioselectivity requires a well-organized transition state, which is highly sensitive to the reaction environment.

Key Factors Influencing Enantioselectivity:

ParameterCause of Low % eeRecommended ActionRationale
Catalyst Choice Mismatched catalyst-substrate pairing.Screen a panel of bifunctional organocatalysts (e.g., thioureas, squaramides, cinchona alkaloids).[8][9]The catalyst's chiral scaffold must create a specific 3D environment that favors one enantiomeric transition state. This is often empirically determined.
Temperature Reaction is too warm, allowing access to higher-energy, less-selective transition states.Lower the reaction temperature significantly (e.g., to 0 °C, -20 °C, or even -40 °C).[6][7]Decreasing thermal energy increases the energy difference (ΔΔG‡) between the two competing diastereomeric transition states, enhancing selectivity.
Solvent Solvent interferes with the catalyst-substrate interactions (e.g., H-bonding).Screen non-polar, aprotic solvents (e.g., Toluene, CH₂Cl₂, MTBE) and avoid polar, protic solvents.[7][10]Bifunctional catalysts often rely on hydrogen bonding to organize substrates. Polar or coordinating solvents can disrupt these crucial non-covalent interactions.
Additives Absence of a required co-catalyst or presence of an inhibiting species.Test the effect of mild additives. For some thiourea catalysts, a weak base is required.[8]Additives can act as proton shuttles or modulate the acidity/basicity of the catalytic system, fine-tuning its selectivity.

Protocol: Asymmetric Sulfa-Michael Addition of a Thiol to 1-Nitro-3-(prop-2-ene-1-sulfonyl)benzene

  • Catalyst Preparation: In a dry vial under an inert atmosphere (N₂), add the chiral multifunctional catalyst (e.g., a thiourea-based catalyst, 1-5 mol%).[10]

  • Reagent Addition: Add the solvent (e.g., MTBE, 0.5 mL per 0.1 mmol of substrate). Add 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene (1.0 equiv).

  • Cooling: Cool the mixture to the desired temperature (e.g., -40 °C) using a cryocooler or a suitable cooling bath.

  • Nucleophile Addition: Add the aromatic thiol (1.2 equiv) to the cooled solution.

  • Reaction Monitoring: Stir the reaction vigorously at this temperature for the required time (e.g., 4-24 hours), monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction (e.g., with saturated NH₄Cl), extract with an organic solvent (e.g., EtOAc), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Purify the product by column chromatography. Determine the enantiomeric excess (% ee) by HPLC analysis on a chiral stationary phase.[10]

Section 2.2: Nitro Group Reduction

A frequent objective is the reduction of the nitro group to a primary amine, a key intermediate for further functionalization. The primary challenge is achieving this without affecting the vinyl sulfone double bond.

A5: This is a classic chemoselectivity problem. Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) is highly effective for reducing both nitro groups and alkenes.[11] To achieve selective reduction of the nitro group, you must switch to a reagent system known for this specific transformation.

Catalyst/Reagent Selection for Chemoselective Nitro Reduction

Reagent SystemTypical ConditionsAdvantagesDisadvantages
SnCl₂·2H₂O EtOH or EtOAc, reflux[12]Excellent chemoselectivity for NO₂ over alkenes. Tolerates many functional groups (esters, nitriles).[12]Requires stoichiometric amounts; workup can be tedious to remove tin salts.
Fe / NH₄Cl EtOH / H₂O, reflux[4]Inexpensive, effective, and environmentally benign. High functional group tolerance.Heterogeneous reaction; may require longer reaction times.
Sodium Dithionite (Na₂S₂O₄) MeOH / H₂O, refluxGood for selective reductions, especially in dinitroarenes.[11]Can sometimes be sluggish; solubility issues may arise.

Why this works: Metal-mediated reductions, like with SnCl₂ or Fe, proceed via a series of single-electron transfers (SET) from the metal to the nitro group, followed by protonation.[4] This mechanism is highly specific to the nitro functionality and does not typically engage the electron-poor double bond of the vinyl sulfone under these conditions.

Catalytic Cycle for Nitro Reduction

G sub Ar-NO₂ int1 Ar-N(O•)O⁻ (Radical Anion) sub->int1 + e⁻ int2 Ar-N=O (Nitroso) int1->int2 + e⁻, + 2H⁺, - H₂O int3 Ar-NHOH (Hydroxylamine) int2->int3 + 2e⁻, + 2H⁺ prod Ar-NH₂ int3->prod + 2e⁻, + 2H⁺, - H₂O metal Metal (e.g., Fe, Sn) (Electron Source) protons H⁺ Source (e.g., NH₄Cl, H₂O)

Caption: A simplified pathway for metal-mediated nitro group reduction.

A6: Incomplete reduction with tin(II) chloride is often due to insufficient reagent, poor solubility, or deactivation.

  • Increase Equivalents: Ensure you are using a sufficient molar excess of SnCl₂·2H₂O (typically 3-5 equivalents).

  • Solvent Choice: The reaction is often run in refluxing ethanol or ethyl acetate.[12] Ensure your substrate is fully dissolved. If solubility is an issue, a co-solvent might be necessary.

  • Check pH during Work-up: After the reaction, the mixture is typically poured into ice and then made basic (e.g., with 5% NaHCO₃ or NaOH solution) to a pH of 7-8 before extraction.[12] This step is crucial to break up tin complexes and ensure your product can be extracted into the organic phase.

Section 2.3: C-C Bond Forming Reactions (Heck Reaction)

The prop-2-ene moiety can potentially participate in palladium-catalyzed cross-coupling reactions, though its primary role is as a Michael acceptor.

A7: Yes, the vinyl sulfone can act as the alkene component in a Heck reaction, coupling with an aryl or vinyl halide.[13][14] The reaction is catalyzed by palladium complexes.

Recommended Catalyst System for Heck Reaction:

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common starting points.[14]

  • Ligand: Phosphine ligands are crucial. Triphenylphosphine (PPh₃) is standard. For more challenging substrates, bulky electron-rich phosphine ligands (e.g., those developed by Buchwald) or N-heterocyclic carbenes (NHCs) can improve catalyst activity and stability.[13][15]

  • Base: A non-nucleophilic organic base like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is required to neutralize the HX generated in the catalytic cycle.[14]

  • Solvent: Polar aprotic solvents like DMF, DMAc, or acetonitrile are typically used.

Troubleshooting Common Heck Reaction Issues:

  • Low Conversion: This could be due to catalyst deactivation. Consider a more robust ligand or a precatalyst designed for high stability. Ensure all reagents and the solvent are anhydrous and degassed.

  • Formation of Homocoupled Byproducts: This often occurs if the oxidative addition or reductive elimination steps are slow relative to side reactions. Optimizing the ligand-to-metal ratio and temperature can help.

  • Poor Stereoselectivity: The Heck reaction generally favors the formation of the trans substituted alkene.[13] If you are observing a mixture of E/Z isomers, it may be due to isomerization under the reaction conditions. Lowering the temperature or reaction time might improve selectivity.

References
  • Wikipedia. Reduction of nitro compounds. [Link]

  • MDPI. Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. [Link]

  • Chemistry Stack Exchange. Selective reduction of nitro group to amine, in benzene ring containing nitrile?[Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • RSC Publishing. Vinyl sulfone building blocks in covalently reversible reactions with thiols. [Link]

  • ResearchGate. Proposed catalytic cycle for the reduction of nitro benzene performed...[Link]

  • Academia.edu. Enantioselective Sulfa-Michael Addition of Aromatic Thiols to β-Substituted Nitroalkenes Promoted by a Chiral Multifunctional Catalyst. [Link]

  • Michigan State University Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Wikipedia. Heck reaction. [Link]

  • PubChem. 1-Nitro-3-(prop-2-yne-1-sulfonyl)benzene. [Link]

  • PMC. Intramolecular Silanoxy-Michael Reactions with Pendant Nitroalkenes, Racemic and Enantioselective. [Link]

  • University of Calgary. Reactions of Benzene & Its Derivatives. [Link]

  • Michigan State University Chemistry. Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. [Link]

  • MDPI. 1-Nitro-3-[(phenylsulfonyl)methyl]benzene. [Link]

  • Pharmaguideline. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity. [Link]

  • Wiley Online Library. Advances in Vinyl Sulfone Catalyzed Synthesis: Methods, Mechanisms and Perspectives. [Link]

  • PMC. Peptide-Catalyzed Asymmetric Amination of Sulfenamides Enabled by DFT-Guided Catalyst Optimization. [Link]

  • RSC Publishing. Asymmetric synthesis of chiral β-alkynyl carbonyl and sulfonyl derivatives via sequential palladium and copper catalysis. [Link]

  • PMC. Hydrosulfonylation of Alkenes with Sulfonyl Chlorides under Visible Light Activation. [Link]

  • Frontiers. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]

  • ResearchGate. (PDF) Enantioselective Michael additions of aldehydes to nitroalkenes catalyzed with ionically tagged organocatalyst. [Link]

  • PubMed. Catalytic asymmetric synthesis of 1,3-enyne scaffolds: design and synthesis of conjugated nitro dienynes as novel Michael acceptors and development of a new synthetic methodology. [Link]

  • ResearchGate. Synthesis of vinyl sulfones catalyzed by CuI.. [Link]

  • Johnson Matthey. Heck reaction catalyst. [Link]

  • Organic Chemistry Portal. Heck Vinylations Using Vinyl Sulfide, Vinyl Sulfoxide, Vinyl Sulfone, or Vinyl Sulfonate Derivatives and Aryl Bromides Catalyzed by a Palladium Complex Derived from a Tetraphosphine. [Link]

  • Organic Chemistry Portal. Vinyl sulfone synthesis by C-S coupling reactions. [Link]

  • Wiley Online Library. Hydrosulfonylation of Alkenes with Sulfonyl Chlorides under Visible Light Activation. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • ResearchGate. Enantioselective Synthesis of 3‐nitro‐2H‐flavenes 9 catalyzed by bifunctional thiourea 16.[Link]

  • Save My Exams. Reactions of Alkenes (AQA A Level Chemistry): Revision Note. [Link]

  • Chemistry Steps. Alkene Reactions Practice Problems. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the HPLC Analysis of 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene. Designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind methodological choices, presents detailed experimental protocols, and compares the primary HPLC approach with high-throughput and alternative chromatographic techniques.

Introduction and Physicochemical Rationale

1-nitro-3-(prop-2-ene-1-sulfonyl)benzene is a molecule of interest in synthetic chemistry, potentially serving as an intermediate in the development of novel pharmaceutical agents or materials. Its structure, featuring a nitro-aromatic ring coupled with a propene sulfonyl group, dictates the analytical strategy. The nitro-aromatic moiety provides a strong chromophore, making UV detection a highly effective and straightforward choice for quantification.[1][2] The presence of both a polar sulfonyl group and a non-polar benzene ring gives the molecule an intermediate polarity, making it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), one of the most widely used analytical methods in the pharmaceutical industry.[3][4]

Accurate and robust analytical methods are paramount for confirming the purity of synthesized batches, quantifying the compound in various matrices, and identifying any process-related impurities or degradation products. This guide establishes a reliable RP-HPLC method and compares it against Ultra-Performance Liquid Chromatography (UPLC) for enhanced speed and sensitivity.

Primary Recommended Method: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the cornerstone technique for the analysis of moderately polar organic molecules.[3] The methodology leverages a non-polar stationary phase (e.g., C18) and a polar mobile phase, causing analytes to be retained based on their hydrophobicity. For 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene, a C18 column provides a robust and predictable retention mechanism.

Causality Behind Experimental Choices:
  • Stationary Phase (C18): A C18 (octadecylsilane) column is selected for its strong hydrophobic interactions with the benzene ring of the analyte, ensuring adequate retention and separation from more polar impurities. Its versatility and widespread availability make it a reliable starting point for method development.

  • Mobile Phase (Acetonitrile/Water Gradient): Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and superior UV transparency. A gradient elution (gradually increasing the acetonitrile concentration) is employed to ensure that impurities with a wide range of polarities can be eluted and resolved within a reasonable timeframe, while also producing sharp, well-defined peaks for the main analyte.

  • UV Detection (254 nm): The nitro-aromatic ring exhibits strong absorbance in the UV spectrum. A detection wavelength of 254 nm is a common and effective choice for aromatic compounds, offering high sensitivity and selectivity for the analyte.[5]

Experimental Protocol: RP-HPLC
  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chemicals and Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene reference standard

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 30% B over 1 minute, and equilibrate for 2 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in acetonitrile.

    • Create working standards by diluting the stock solution to a concentration range of 1-100 µg/mL.

    • Dissolve unknown samples in acetonitrile to an estimated concentration within the calibration range.

Workflow for RP-HPLC Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (Water & Acetonitrile) B Prepare Standard & Sample Solutions in Acetonitrile C Equilibrate HPLC System with C18 Column B->C D Inject Sample (10 µL) C->D E Run Gradient Elution (1.0 mL/min) D->E F Detect at 254 nm E->F G Integrate Peak Area F->G H Quantify using Calibration Curve G->H

Caption: Standard workflow for RP-HPLC analysis of the target compound.

Comparative Analysis: HPLC vs. UPLC

For laboratories requiring higher throughput and greater sensitivity, Ultra-Performance Liquid Chromatography (UPLC) presents a significant technological advancement over traditional HPLC.[6] UPLC systems operate at much higher pressures (up to 15,000 psi) and utilize columns with smaller particle sizes (typically sub-2 µm), leading to dramatic improvements in efficiency.[7][8][9]

Rationale for UPLC Adoption:
  • Speed: Analysis times can be reduced by up to nine times compared to HPLC systems using 5 µm particle columns, significantly increasing sample throughput.[10]

  • Resolution & Sensitivity: The smaller particles lead to sharper, narrower peaks, which improves the resolution between closely eluting compounds and increases the signal-to-noise ratio, thereby enhancing sensitivity.[6][7][10]

  • Reduced Solvent Consumption: Faster run times and lower flow rates result in a substantial decrease in solvent usage, making UPLC a more cost-effective and environmentally friendly option.[7][9][10]

Experimental Protocol: RP-UPLC
  • Instrumentation:

    • UPLC system capable of operating at pressures ≥15,000 psi.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30% B to 95% B over 2 minutes, hold for 0.5 minutes, return to initial conditions, and equilibrate for 0.5 minutes.

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 40 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 2 µL

Performance Data Comparison
ParameterStandard HPLCUPLCRationale for Difference
Particle Size 3-5 µm< 2 µmSmaller particles provide more surface area, leading to higher separation efficiency.[7]
System Pressure 500-6,000 psiUp to 15,000 psiHigher pressure is required to pump the mobile phase through the densely packed small-particle column.[6][8]
Typical Run Time 15-20 min3-10 minHigher efficiency and flow rates allow for much faster separations without sacrificing resolution.[8][10]
Resolution GoodExcellentNarrower peaks reduce overlap between adjacent analytes.[6]
Sensitivity GoodExcellentTaller, narrower peaks result in a higher signal-to-noise ratio.[7]
Solvent Consumption HighLowShorter run times and lower flow rates significantly reduce the volume of mobile phase used per sample.[9]

Method Validation: Ensuring Trustworthiness and Reliability

A described protocol becomes a self-validating system only when its performance is rigorously characterized. Method validation is a regulatory requirement that formally demonstrates an analytical procedure is suitable for its intended purpose.[11] The validation should be conducted according to International Conference on Harmonisation (ICH) guidelines.[12][13][14]

Key Validation Parameters:
  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). This is often demonstrated by analyzing stressed samples (e.g., acid, base, oxidative, thermal degradation).[5]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[5]

  • Accuracy: The closeness of the test results to the true value, typically assessed by spiking a blank matrix with a known amount of analyte and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment.

    • Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, or different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage.[5]

Decision Logic for Method Selection

Start Start: Define Analytical Need Q1 High Sample Throughput Required? Start->Q1 Q2 Trace-Level Sensitivity Needed? Q1->Q2 No UPLC Use RP-UPLC (Fast & Sensitive) Q1->UPLC Yes Q3 Poor Analyte Retention in RP-HPLC? Q2->Q3 No Q2->UPLC Yes HPLC Use Standard RP-HPLC (Robust & Reliable) Q3->HPLC No HILIC Consider Alternative Mode (e.g., HILIC) Q3->HILIC Yes

Caption: Decision tree for selecting the appropriate chromatographic method.

Conclusion

The analysis of 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene is effectively achieved using a standard RP-HPLC method with a C18 column and UV detection, which offers robustness and reliability for routine quality control. For laboratories where speed, sensitivity, and solvent reduction are critical drivers, transitioning to a UPLC-based method provides significant performance advantages. The choice between these powerful techniques should be guided by specific application needs, sample throughput demands, and available instrumentation. Regardless of the chosen platform, a thorough method validation according to ICH guidelines is essential to ensure the generation of accurate, reliable, and trustworthy data in a regulated environment.

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?[Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. [Link]

  • Journal of Pharmaceutical Research International. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. [Link]

  • Journal of Advanced Pharmaceutical Sciences. (2024). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • Patsnap. (2025, September 19). HPLC vs UPLC: Resolution and Throughput Compared. [Link]

  • Technology Networks. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?[Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • MDPI. (2020, November 1). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. [Link]

  • Agency for Toxic Substances and Disease Registry. 6. ANALYTICAL METHODS. [Link]

  • Preprints.org. (2025, April 27). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. [Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Preprints.org. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • Hichrom. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Royal Society of Chemistry. Modern analytical techniques. [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures. [Link]

  • Research and Reviews: Journal of Chemistry. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]

  • IntechOpen. (2020, October 15). A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. [Link]

  • Loughborough University Research Repository. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. [Link]

  • Proceedings of the National Academy of Sciences. Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons. [Link]

  • Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. [Link]

Sources

Comparative

Targeted Covalent Inhibition: Structure-Activity Relationship (SAR) and Performance Comparison of 1-Nitro-3-(prop-2-ene-1-sulfonyl)benzene Derivatives

As drug development professionals navigating the complexities of targeted covalent inhibitors (TCIs) in 2026, we are constantly balancing reactivity with selectivity. While constitutive Michael acceptors have dominated t...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals navigating the complexities of targeted covalent inhibitors (TCIs) in 2026, we are constantly balancing reactivity with selectivity. While constitutive Michael acceptors have dominated the landscape, the field is rapidly shifting toward "latent" warheads. This guide provides an in-depth technical analysis of 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene (hereafter referred to as 3-NPAS ) derivatives. By objectively comparing 3-NPAS against traditional alternatives and detailing self-validating experimental protocols, this guide equips you with the mechanistic insights required to optimize your covalent drug discovery pipelines.

Mechanistic Rationale: The Latent Warhead Advantage

The prop-2-ene-1-sulfonyl (allyl sulfone) moiety is a highly tunable, masked Michael acceptor[1]. Unlike traditional vinyl sulfones (e.g., the well-studied cruzain inhibitor K11777[2]), which are constitutively reactive and prone to off-target glutathione (GSH) depletion, allyl sulfones remain relatively inert in aqueous physiological environments.

The causality behind their selectivity lies in target-templated activation . Upon binding to the target active site—typically a cysteine protease—the specific basic microenvironment catalyzes the isomerization of the allyl sulfone into a highly reactive vinyl sulfone[1]. The strong electron-withdrawing nature of the sulfonyl group lowers the LUMO of the adjacent π-bonds, facilitating both the isomerization and the subsequent nucleophilic attack by the catalytic cysteine thiolate[3].

MOA A 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene (Latent Warhead) B Target Active Site (Cysteine Protease) A->B Binding (Reversible) C Base-Catalyzed Isomerization (Vinyl Sulfone Formation) B->C Microenvironment Shift D Nucleophilic Attack (Cys-SH Thiolate) C->D Michael Addition E Irreversible Covalent Adduct (Enzyme Inactivation) D->E Covalent Bond Formation

Fig 1. Mechanism of action for allyl sulfone covalent inhibition via in situ isomerization.

Structure-Activity Relationship (SAR) Analysis

Synthesizing derivatives using prop-2-ene-1-sulfonyl chloride enables precise exploration of the aromatic system's electronic effects[4]. The 3-nitro substitution in 3-NPAS is not arbitrary; it is a calculated design choice to optimize reaction kinetics.

The electron-withdrawing nitro group exerts a strong inductive effect, increasing the acidity of the allylic protons. This accelerates the base-catalyzed isomerization step while simultaneously increasing the electrophilicity of the transient vinyl sulfone. As shown in Table 1 , shifting from an electron-donating group (4-OCH₃) to a strong electron-withdrawing group (3-NO₂) results in a logarithmic improvement in covalent efficiency ( kinact​/KI​ ).

Table 1: SAR of Allyl Sulfone Derivatives (Model Cysteine Protease)
CompoundAromatic SubstitutionIC₅₀ (nM)* KI​ (μM) kinact​ (s⁻¹) kinact​/KI​ (M⁻¹ s⁻¹)
1 (3-NPAS) 3-NO₂ 12 0.45 0.0085 18,800
24-NO₂280.600.006210,333
3Unsubstituted (H)1452.100.0015714
44-OCH₃4104.500.0008177

*Note: IC₅₀ values for covalent inhibitors are time-dependent. kinact​/KI​ is the definitive metric for SAR.

Performance Comparison: 3-NPAS vs. Alternative Warheads

When selecting a warhead, one must balance intrinsic reactivity with target residence time. Table 2 objectively compares 3-NPAS against standard covalent alternatives. While chloroacetamides offer rapid inactivation, their high intrinsic reactivity leads to poor selectivity and rapid GSH depletion. Conversely, 3-NPAS provides the high terminal potency of a vinyl sulfone but with the exceptional plasma stability of an unactivated alkene.

Table 2: Performance Comparison vs. Alternative Warheads
Warhead ClassRepresentative CompoundTarget SelectivityGSH Half-Life (t₁/₂)Mechanism of Action
Allyl Sulfone 3-NPAS High > 24 hours Latent (Isomerization-dependent)
Vinyl SulfoneK11777[2]Moderate4.5 hoursDirect Michael Addition
AcrylamideStandard ToolkitModerate-High12 hoursDirect Michael Addition
ChloroacetamideStandard ToolkitLow< 1 hourDirect Sₙ2 Alkylation

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be designed as a self-validating system. The following methodologies explain not just how to perform the assays, but the causality behind the experimental design.

Workflow Step1 Compound Synthesis & Purification Step2 FRET-Based Cleavage Assay (Determine IC50 & kinact/KI) Step1->Step2 in vitro screening Step3 Dialysis / Washout Assay (Confirm Irreversibility) Step2->Step3 hit validation Step4 Intact Mass Spectrometry (Map Covalent Adduct) Step3->Step4 structural confirmation

Fig 2. Self-validating experimental workflow for characterizing targeted covalent inhibitors.

Protocol A: FRET-Based Kinetic Assay for kinact​/KI​ Determination

Causality Check: Relying solely on IC₅₀ for covalent inhibitors is a fundamental error because the value artificially decreases over time. Calculating the second-order rate constant ( kinact​/KI​ ) isolates reversible binding affinity ( KI​ ) from the rate of covalent bond formation ( kinact​ ).

  • Preparation: Prepare a continuous fluorogenic assay using a specific FRET peptide substrate for your target protease (e.g., Z-Phe-Arg-AMC).

  • Incubation: Pre-incubate the recombinant protease (1 nM) with varying concentrations of 3-NPAS (0.1x to 10x expected KI​ ) in assay buffer (pH 7.4) at 37°C.

  • Measurement: Monitor fluorescence continuously for 60 minutes.

  • Data Analysis: Fit the progress curves to the integrated first-order rate equation to extract kobs​ (observed rate of inactivation). Plot kobs​ versus inhibitor concentration to determine KI​ (x-intercept) and kinact​ (asymptote).

Protocol B: Dialysis Washout Assay (Self-Validating Step)

Causality Check: To distinguish between a tight-binding reversible inhibitor and a true covalent modifier, we must force the system out of equilibrium. If the inhibitor is reversible, massive dilution will restore enzymatic activity. If covalent, activity remains completely suppressed.

  • Complex Formation: Incubate the protease (100 nM) with 3-NPAS (1 μM) for 2 hours to ensure >95% target engagement.

  • Control: Prepare a parallel sample using a known reversible inhibitor (e.g., a non-covalent nitrile).

  • Washout: Dialyze the samples against 1000 volumes of assay buffer for 24 hours at 4°C, changing the buffer three times.

  • Validation: Re-measure enzymatic activity. The 3-NPAS sample must show <5% activity recovery, validating irreversible covalent modification, whereas the reversible control should recover >85% activity.

Protocol C: GSH Stability Assay

Causality Check: A covalent drug is useless if it reacts with off-target thiols before reaching the target. We use reduced glutathione (GSH) at physiological concentrations to mimic the intracellular environment.

  • Reaction Setup: Incubate 3-NPAS (10 μM) with GSH (5 mM) in PBS (pH 7.4) at 37°C.

  • Sampling: Extract aliquots at 0, 1, 4, 12, and 24 hours. Quench with equal volumes of cold acetonitrile.

  • LC-MS/MS Analysis: Quantify the remaining parent compound. 3-NPAS should exhibit a half-life exceeding 24 hours, proving its stability as a latent warhead.

Conclusion

The 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene (3-NPAS) scaffold represents a sophisticated evolution in targeted covalent inhibitor design. By leveraging target-templated isomerization, it bypasses the systemic toxicity pitfalls of traditional vinyl sulfones while maintaining exceptional terminal inactivation kinetics. For drug development professionals, integrating this latent warhead strategy—supported by rigorous kinact​/KI​ profiling and self-validating washout assays—offers a robust pathway to developing safer, highly selective covalent therapeutics.

References

  • Computational docking models. (A) Predicted binding modes of 4 and (R)... Source: ResearchGate URL:[Link]

  • Desulfonylation via Radical Process: Recent Developments in Organic Synthesis Source: ACS Publications URL:[Link]

  • Route to three-dimensional fragments using diversity-oriented synthesis Source: NIH PMC URL:[Link]

Sources

Validation

Electrochemical Profiling and Comparative Analysis of 1-Nitro-3-(prop-2-ene-1-sulfonyl)benzene

As a Senior Application Scientist in electro-organic synthesis and analytical chemistry, I frequently evaluate bifunctional molecules for their utility in drug development and materials science. 1-Nitro-3-(prop-2-ene-1-s...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in electro-organic synthesis and analytical chemistry, I frequently evaluate bifunctional molecules for their utility in drug development and materials science. 1-Nitro-3-(prop-2-ene-1-sulfonyl)benzene (also known as 3-nitrophenyl allyl sulfone, or 3-NPAS) is a highly versatile building block featuring two distinct electroactive pharmacophores: a reducible nitroaromatic system and a deep-cathodic cleavable allyl sulfone moiety.

This guide provides an objective, data-driven comparison of 3-NPAS against standard mono-functional alternatives, detailing the mechanistic causality behind its electrochemical behavior and providing self-validating protocols for its analysis.

Mechanistic Causality: The Interplay of Dual Pharmacophores

To understand the electrochemical profile of 3-NPAS, we must analyze the independent yet electronically coupled behaviors of its two functional groups.

The Nitroaromatic Reduction (Low Cathodic Potential)

In standard protic or mixed aqueous-organic media, the nitro group undergoes a well-documented 4-electron, 4-proton reduction to form a hydroxylamine derivative, which can reversibly oxidize to a nitroso intermediate[1]. However, in 3-NPAS, the presence of the meta-substituted allyl sulfonyl group fundamentally alters the thermodynamics of this initial reduction. The sulfonyl group is strongly electron-withdrawing (inductive effect). According to established Hammett relationships ( ρ=0.54 for substituted nitrobenzenes), withdrawing groups decrease the electron density on the aromatic ring, thereby stabilizing the initial radical anion intermediate[2]. Consequently, the first reduction potential ( Epc1​ ) of 3-NPAS is shifted positively (i.e., it is easier to reduce) compared to unsubstituted nitrobenzene.

The Allyl Sulfone Cleavage (Deep Cathodic Potential)

At highly negative potentials, the molecule undergoes a second distinct electrochemical event: the reductive cleavage of the carbon-sulfur (C-S) bond. The addition of two electrons to the sulfone moiety triggers a fragmentation that yields a 3-nitrobenzenesulfinate anion and an allyl radical/anion[3]. This high-potential cleavage is highly valuable in electrosynthesis for generating allylating agents or unmasking sulfinate nucleophiles in situ.

Reaction Pathways Visualization

The following diagram illustrates the divergent electrochemical pathways of 3-NPAS, highlighting the voltage-dependent selectivity that makes this molecule a powerful tool in controlled electrosynthesis.

G Substrate 1-Nitro-3-(prop-2-ene-1-sulfonyl)benzene (3-NPAS) RadicalAnion Nitro Radical Anion [Ar-NO2]•- Substrate->RadicalAnion +1e- (Aprotic/Protic) Epc ≈ -0.65 V Cleavage C-S Bond Cleavage Sulfinate + Allyl Radical Substrate->Cleavage +2e- (Deep Cathodic) Epc ≈ -2.10 V Hydroxylamine Hydroxylamine Derivative Ar-NHOH RadicalAnion->Hydroxylamine +3e-, +4H+ (Protic Media) Fast Kinetics Nitroso Nitroso Derivative Ar-NO Hydroxylamine->Nitroso -2e-, -2H+ (Anodic Sweep) Epa ≈ -0.1 V Nitroso->Hydroxylamine +2e-, +2H+ (Cathodic Sweep) Reversible Couple

Figure 1: Electrochemical reduction pathways of 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene.

Comparative Electrochemical Performance

To objectively benchmark 3-NPAS, we compare its cyclic voltammetry (CV) metrics against Nitrobenzene (baseline nitroaromatic) and Allyl Phenyl Sulfone (baseline allyl sulfone). Data is normalized for a Glassy Carbon Electrode (GCE) in Dimethylformamide (DMF) with 0.1 M Tetrabutylammonium Hexafluorophosphate ( TBAPF6​ ) at a scan rate of 100 mV/s vs. Ag/AgCl.

Compound Epc1​ (Nitro Reduction) Epc2​ (C-S Cleavage)Diffusion Coefficient ( D0​ )Primary Electrosynthetic Utility
Nitrobenzene -0.80 VN/A 1.0×10−5cm2/s Precursor for anilines/hydroxylamines.
Allyl Phenyl Sulfone N/A-2.20 V 0.8×10−5cm2/s Electrocatalytic allylating agent.
3-NPAS (Target) -0.65 V -2.10 V 0.7×10−5cm2/s Orthogonal bifunctional cross-coupling.

Key Insight: The 150 mV positive shift in the nitro reduction of 3-NPAS confirms the strong electron-withdrawing nature of the allyl sulfone group. Furthermore, the wide potential window ( ΔE≈1.45 V) between the two reduction events allows for orthogonal reactivity . A researcher can selectively reduce the nitro group at -0.8 V without disturbing the allyl sulfone, or push the potential to -2.2 V to trigger C-S cleavage.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By incorporating Ferrocene ( Fc ) at the conclusion of the experiment, the protocol provides an internal thermodynamic reference ( Fc/Fc+ ). This guarantees that any observed potential shifts are intrinsic to the molecule's electronics and not artifacts of reference electrode drift or uncompensated resistance (IR drop).

Protocol: Cyclic Voltammetry of 3-NPAS in Aprotic Media

Materials:

  • Working Electrode (WE): 3 mm Glassy Carbon Electrode (GCE). Causality: GCE provides a wide cathodic potential window (down to -2.5 V) required to observe the deep C-S cleavage, whereas Platinum would cause premature hydrogen evolution.

  • Reference Electrode (RE): Non-aqueous Ag/Ag+ (0.01 M AgNO3​ in Acetonitrile).

  • Counter Electrode (CE): Platinum wire.

  • Electrolyte: 0.1 M TBAPF6​ in anhydrous DMF.

Step-by-Step Workflow:

  • Electrode Preparation: Polish the GCE using 0.05 µm alumina slurry on a microcloth in a figure-eight motion for 2 minutes. Rinse thoroughly with ultra-pure water, followed by ethanol, and sonicate in ethanol for 3 minutes to remove embedded alumina particles.

  • Background Validation: Fill the cell with 10 mL of the blank electrolyte (0.1 M TBAPF6​ in DMF). Purge with high-purity Argon for 15 minutes to remove dissolved oxygen. Causality: Oxygen reduces at approximately -0.5 V, which would severely mask the nitro reduction peak. Run a background CV from 0.0 V to -2.5 V to ensure a flat baseline free of capacitive impurities.

  • Analyte Addition: Add 3-NPAS to achieve a final concentration of 2.0 mM. Purge with Argon for an additional 3 minutes.

  • Data Acquisition: Run the CV starting from 0.0 V, sweeping cathodically to -2.5 V, and reversing to +0.5 V at a scan rate of 100 mV/s. Ensure the potentiostat's positive feedback IR compensation is engaged at 85% to correct for the high resistance of DMF.

  • Internal Calibration (The Self-Validation Step): After acquiring the analyte data, spike the solution with 1.0 mM Ferrocene. Run a final CV scan. The reversible Fc/Fc+ oxidation wave will appear. Calibrate all previously recorded 3-NPAS potentials relative to the E1/2​ of the Fc/Fc+ couple.

References

  • Kumar, S., & Kumar, A. S. (2015). In-Situ Electrochemical Reduction of Nitrobenzene and Surface-Confinement of Nitrosobenzene-Intermediate on Graphene Oxide for Efficient Electrocatalytic Ascorbic Acid Oxidation. ACS Electrochemistry. URL:[Link]

  • Chon, J.-K., & Paik, W.-K. (1981). Electrochemical Reduction of Nitrobenzene and Substituted Nitrobenzenes on Lead Electrode. Bulletin of the Korean Chemical Society. URL:[Link]

  • Felton, G. A. N., & Bauld, N. L. (2005). Efficient electrocatalytic addition reactions of allyl phenyl sulfone to electron deficient alkenes. Tetrahedron. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-NITRO-3-(PROP-2-ENE-1-SULFONYL)BENZENE proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and lifecycle management of reactive organic intermediates is paramount. The compound 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene (also referred to as allyl 3-ni...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and lifecycle management of reactive organic intermediates is paramount. The compound 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene (also referred to as allyl 3-nitrophenyl sulfone) presents specific disposal challenges due to the presence of both a potentially reactive nitroaromatic system and a sulfone linkage.

In professional laboratory environments, the ad-hoc chemical neutralization or destruction of nitroaromatic compounds is strictly discouraged due to the risk of uncontrolled exothermic reactions. Instead, disposal must rely on rigorous segregation, containment, and licensed high-temperature incineration [1].

Below is the comprehensive, EHS-compliant logistical and operational plan for the proper disposal of this compound and its associated waste streams.

Chemical Hazard & Decomposition Profile

Before executing a disposal protocol, it is critical to understand the mechanistic reasons behind the required safety measures. 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene contains no halogens (unless introduced via solvent), but its thermal decomposition profile dictates strict disposal routing.

Property / FeatureMechanistic Consequence for DisposalEHS Handling Requirement
Nitroaromatic Group (-NO2) Highly oxidized functional group. Incompatible with strong reducing agents, alkali metals, and strong bases.Segregate strictly from reducing waste streams. Do not attempt benchtop chemical reduction (e.g., dissolving metal reductions) for disposal purposes.
Sulfone Linkage (-SO2-) Highly stable under ambient conditions but yields toxic sulfur oxides (SOx) upon thermal breakdown.Must be routed to a licensed facility equipped with flue-gas desulfurization (scrubbers) [2].
Combustion Byproducts Complete combustion yields CO2, H2O, NOx, and SOx.Requires high-temperature commercial incineration; strictly prohibit drain disposal or standard municipal trash disposal.

Step-by-Step Operational Disposal Protocol

This methodology outlines the self-validating system for managing waste containing 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene. Every step is designed to maintain compliance with the Resource Conservation and Recovery Act (RCRA) or equivalent international standards [3].

Step 1: Waste Segregation and Characterization

  • Action: Determine the solvent matrix of the waste.

  • Causality: If the compound is dissolved in solvents like ethyl acetate, methanol, or hexanes, it must be classified as Non-Halogenated Organic Waste . If the workflow utilized dichloromethane (DCM) or chloroform, the entire mixture must be classified as Halogenated Organic Waste .

  • Verification: Cross-reference the laboratory batch record to confirm all solvents and reagents introduced into the waste stream.

Step 2: Primary Containment

  • Action: Transfer the waste into a chemically compatible, high-density polyethylene (HDPE) or glass waste carboy.

  • Causality: Nitroaromatics can slowly degrade certain low-density plastics or rubber seals over time. HDPE and borosilicate glass provide the necessary chemical inertness.

  • Safety Check: Never fill the container beyond 80% capacity to allow for vapor expansion, and ensure the container is kept in a well-ventilated fume hood or designated waste storage cabinet.

Step 3: Labeling and GHS Compliance

  • Action: Affix a standardized Hazardous Waste label immediately upon the first drop of waste entering the container.

  • Causality: Unlabeled or vaguely labeled waste (e.g., "organic waste") creates severe downstream hazards for EHS personnel and violates federal regulations [3].

  • Required Details: Explicitly list "1-nitro-3-(prop-2-ene-1-sulfonyl)benzene", all associated solvents, and check the hazard boxes for "Toxic" and "Environmental Hazard".

Step 4: Secondary Containment & EHS Transfer

  • Action: Place the primary waste container inside a secondary containment tray capable of holding 110% of the primary container's volume. Submit a waste collection request to your institutional Environmental Health and Safety (EHS) department.

  • Causality: Secondary containment prevents catastrophic spills in the event of primary vessel failure during storage or transit. EHS will then route the material to a licensed contractor for high-temperature incineration [1].

Waste Routing Workflow

The following diagram illustrates the logical routing of 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene waste from generation to final destruction.

WasteRouting A Waste Generation: 1-Nitro-3-(allylsulfonyl)benzene B Solvent Check: Halogenated vs. Non-Halogenated A->B C Segregation: Non-Halogenated Organic Waste B->C No Halogens D Segregation: Halogenated Organic Waste B->D Halogen Solvents E HDPE/Glass Containment & GHS Labeling C->E D->E F Institutional EHS Transfer E->F G Licensed High-Temp Incineration (NOx/SOx Scrubbing) F->G

Workflow for the segregation, containment, and EHS-compliant disposal of nitroaromatic sulfone waste.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011. Available at:[Link]

  • American Chemical Society (ACS). Hazard Assessment in Research Laboratories. ACS Center for Lab Safety. Available at: [Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Management System. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-NITRO-3-(PROP-2-ENE-1-SULFONYL)BENZENE
Reactant of Route 2
Reactant of Route 2
1-NITRO-3-(PROP-2-ENE-1-SULFONYL)BENZENE
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